molecular formula C7H12N2O5 B8180606 (RS)-AMPA monohydrate

(RS)-AMPA monohydrate

货号: B8180606
分子量: 204.18 g/mol
InChI 键: HFISYNCCKQHIAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(RS)-AMPA monohydrate is a useful research compound. Its molecular formula is C7H12N2O5 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4.H2O/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFISYNCCKQHIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(RS)-AMPA Monohydrate: A Deep Dive into its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptors (AMPARs). As a selective agonist, it does not significantly interact with kainate or N-methyl-D-aspartate (NMDA) receptors, making it an invaluable tool for elucidating the specific roles of AMPARs in neuronal function. AMPARs are critical for mediating fast excitatory neurotransmission in the central nervous system and are integral to synaptic plasticity, the cellular basis of learning and memory. This technical guide provides a comprehensive overview of the mechanism of action of (RS)-AMPA monohydrate in neurons, including its electrophysiological effects, downstream signaling cascades, and the experimental protocols used for its characterization.

Core Mechanism of Action: AMPA Receptor Activation

This compound exerts its effects by directly binding to and activating AMPA receptors. AMPARs are ligand-gated ion channels composed of four subunits (GluA1-4), which assemble into a tetrameric complex. The binding of an agonist like this compound to the ligand-binding domain of the AMPAR subunits induces a conformational change that opens the central ion channel.

Upon channel opening, there is a rapid influx of positively charged ions, primarily sodium (Na+), into the neuron. Depending on the subunit composition of the receptor, particularly the absence of the edited GluA2 subunit, the channel can also be permeable to calcium (Ca2+). This influx of cations leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). If the depolarization reaches the threshold, it will trigger an action potential, propagating the nerve impulse. The activation of AMPA receptors is characterized by rapid activation and deactivation kinetics, contributing to the speed of excitatory neurotransmission.

Application of this compound to neurons results in a dose-dependent depolarization. At concentrations of 10⁻⁵ M, it produces small depolarizations (3-7 mV), while at 10⁻⁴ M, the depolarizations are significantly larger, ranging from 4 to 33 mV. This activation also leads to an increased discharge rate of spontaneously firing neurons and can induce short bursts of action potentials in previously silent cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for (RS)-AMPA's interaction with AMPA receptors. It is important to note that some of this data may have been generated using the racemic mixture of AMPA and not specifically the monohydrate form.

Parameter Receptor/Preparation Value Reference
Binding Affinity (Kd)
High-affinity siteRat Cortex Membranes5.49 nM[1]
Low-affinity siteRat Cortex Membranes52 nM[1]
GluR1 flop33 nM
GluR3 flop52 nM
Potency (EC50)
GluR3 (rat cortical slice)8.7 µM
GluA1-flop (Xenopus oocytes)12 µM
CA1 Pyramidal Neurons~11 µM

Table 1: Binding Affinity and Potency of (RS)-AMPA

Signaling Pathways

The activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events, particularly when Ca2+-permeable AMPARs are involved. These pathways are crucial for the induction of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), and can ultimately lead to changes in gene expression.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

A key downstream effector of Ca2+ influx through AMPARs is CaMKII. The rise in intracellular Ca2+ activates CaMKII, which can then phosphorylate various substrates, including the AMPA receptor subunits themselves. This phosphorylation can enhance the channel conductance of AMPARs and promote their insertion into the postsynaptic membrane, a critical step in LTP.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

AMPA receptor activation, particularly of Ca2+-permeable receptors, can also stimulate the MAPK/ERK signaling cascade. This pathway is a central regulator of cell growth, differentiation, and survival. In neurons, the activation of the MAPK/ERK pathway can lead to the phosphorylation of transcription factors, thereby modulating gene expression.

CREB-Mediated Gene Transcription

A major downstream target of both the CaMKII and MAPK/ERK pathways is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, allowing it to bind to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of target genes. This, in turn, initiates the transcription of genes involved in synaptic growth, plasticity, and neuronal survival.

Signaling Pathway Diagram

AMPA_Signaling AMPA_R (RS)-AMPA Monohydrate AMPAR AMPA Receptor AMPA_R->AMPAR Binds to Na_Influx Na+ Influx AMPAR->Na_Influx Ca_Influx Ca2+ Influx (GluA2-lacking) AMPAR->Ca_Influx Depolarization Depolarization Na_Influx->Depolarization CaMKII CaMKII Ca_Influx->CaMKII Activates MAPK_pathway MAPK/ERK Pathway Ca_Influx->MAPK_pathway Activates AP Action Potential Depolarization->AP CREB CREB CaMKII->CREB Phosphorylates MAPK_pathway->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) pCREB->Gene_Expression Promotes

Caption: Signaling cascade initiated by this compound binding to AMPA receptors.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol outlines a method for determining the binding affinity of this compound to AMPA receptors in rat brain membranes.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [³H]-(RS)-AMPA (Radioligand)

  • This compound (unlabeled ligand)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up a 96-well plate with the following for each data point (in triplicate):

      • Total Binding: 100 µL membrane preparation, 50 µL [³H]-(RS)-AMPA (at a concentration near its Kd), and 50 µL binding buffer.

      • Non-specific Binding: 100 µL membrane preparation, 50 µL [³H]-(RS)-AMPA, and 50 µL of a high concentration of unlabeled this compound (e.g., 1 mM).

      • Competition Binding: 100 µL membrane preparation, 50 µL [³H]-(RS)-AMPA, and 50 µL of varying concentrations of unlabeled this compound.

    • Incubate the plate at 4°C for 1 hour.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation (4°C, 1 hr) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay to determine the affinity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the whole-cell voltage-clamp technique to record currents evoked by this compound in cultured neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (ACSF): containing (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution: containing (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂ATP, 0.3 NaGTP, pH 7.2.

  • This compound stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Borosilicate glass capillaries for patch pipettes.

  • Microscope with DIC optics.

Procedure:

  • Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Mount the coverslip with cultured neurons in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

    • Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.

  • Drug Application and Recording:

    • Prepare different concentrations of this compound in the external solution.

    • Apply the this compound solutions to the recorded neuron using a perfusion system.

    • Record the inward currents evoked by the agonist.

    • Wash out the drug with the external solution between applications.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents for each concentration of this compound.

    • Plot the normalized current amplitude against the log concentration of the agonist.

    • Fit the data with a Hill equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Electrophysiology Workflow Diagram

Ephys_Workflow Start Start Preparation Prepare Solutions & Pipettes Start->Preparation Cell_Selection Select Neuron for Recording Preparation->Cell_Selection Seal_Formation Form Giga-ohm Seal Cell_Selection->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Set Voltage Clamp (-70 mV) Whole_Cell->Voltage_Clamp Drug_Application Apply this compound Voltage_Clamp->Drug_Application Record_Currents Record Inward Currents Drug_Application->Record_Currents Data_Analysis Analyze Dose-Response Curve (EC50) Record_Currents->Data_Analysis End End Data_Analysis->End

Caption: Workflow for whole-cell patch-clamp recording of this compound-evoked currents.

Conclusion

This compound is a fundamental pharmacological tool for the study of AMPA receptor function. Its selective agonism allows for the precise investigation of the role of these receptors in fast excitatory neurotransmission and synaptic plasticity. The activation of AMPA receptors by this compound triggers a cascade of events, from rapid membrane depolarization to the activation of intracellular signaling pathways that can ultimately lead to long-lasting changes in synaptic strength and neuronal function through altered gene expression. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of this compound's effects on neurons, enabling further research into the intricate mechanisms of glutamatergic signaling in both health and disease.

References

(RS)-AMPA Monohydrate: A Deep Dive into its Application in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-AMPA monohydrate, a synthetic analog of the excitatory neurotransmitter glutamate (B1630785), serves as a cornerstone tool for investigating the intricacies of glutamatergic signaling in the central nervous system. As a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound has been instrumental in elucidating the fundamental mechanisms of fast excitatory synaptic transmission and synaptic plasticity, processes that are critical for learning, memory, and various cognitive functions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's role in neuroscience. It details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the complex signaling pathways and experimental workflows associated with its use.

Core Function: Selective Activation of AMPA Receptors

This compound is a racemic mixture containing both the active (S)-enantiomer and the inactive (R)-enantiomer.[1] The (S)-AMPA component acts as a defining agonist for the AMPA subtype of ionotropic glutamate receptors.[2][3][4] Its selectivity is a key feature, as it does not significantly interact with other glutamate receptor subtypes, such as N-methyl-D-aspartate (NMDA) or kainate receptors, allowing for the specific interrogation of AMPA receptor function.[1][5][6][7]

Upon binding to the ligand-binding domain of the AMPA receptor, (RS)-AMPA induces a conformational change that opens the receptor's intrinsic ion channel. This allows for the rapid influx of sodium ions (Na+) and, depending on the subunit composition of the receptor, calcium ions (Ca2+), leading to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP). This rapid signaling is the foundation of most fast excitatory neurotransmission in the brain.[8][9]

Quantitative Data: Receptor Binding and Potency

The affinity and potency of (RS)-AMPA can vary depending on the specific subunit composition of the AMPA receptor (GluA1-4) and the experimental conditions. The following tables summarize key quantitative data from various studies.

Parameter Value Preparation Notes Reference
EC50 11 µMRat CA1 Pyramidal NeuronsPrototypic AMPA receptor agonist activity.[10]
EC50 17 µMCultured Rat Cortical Neurons[4]
EC50 11 µMCultured Rat Spinal Cord Neurons[4]
EC50 66.2 µMGluR2-expressing HEK293 cells (with cyclothiazide)Comparison with other agonists.[7]
IC50 0.04 µM[3H]AMPA binding in rat brain membranesHigh-affinity binding.[11]
Agonist EC50 (µM) on GluR2 with cyclothiazide Reference
Glutamate296[7]
AMPA 66.2 [7]
Quisqualate16.3[7]
2-Me-Tet-AMPA3.4[7]

Key Role in Synaptic Plasticity: LTP and LTD

A primary application of (RS)-AMPA is in the study of synaptic plasticity, the activity-dependent modification of synaptic strength that underlies learning and memory. The two most studied forms of synaptic plasticity are long-term potentiation (LTP) and long-term depression (LTD).

  • Long-Term Potentiation (LTP): High-frequency stimulation of presynaptic neurons leads to a sustained increase in the efficiency of synaptic transmission. This process often involves the trafficking of AMPA receptors to the postsynaptic density, thereby increasing the number of available receptors to respond to glutamate.

  • Long-Term Depression (LTD): Prolonged low-frequency stimulation results in a lasting decrease in synaptic strength. This is often associated with the removal of AMPA receptors from the synapse through endocytosis.

By applying (RS)-AMPA, researchers can directly stimulate AMPA receptors and investigate the downstream signaling cascades and cellular mechanisms that contribute to these forms of plasticity.

Experimental Protocols

This compound is utilized in a variety of experimental paradigms to probe AMPA receptor function. Below are detailed methodologies for two key experimental approaches.

In Vitro Electrophysiology in Hippocampal Slices

This protocol is used to measure the physiological response of neurons to AMPA receptor activation.

Objective: To record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) in hippocampal neurons.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Hippocampal slices from rodent brain

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, recording chamber)

  • Glass micropipettes

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated cutting solution.

  • Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

  • Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).

  • Drug Application: Apply (RS)-AMPA (typically 1-100 µM) to the slice via the perfusion system.

  • Data Acquisition: Record the resulting changes in membrane current (voltage-clamp) or membrane potential (current-clamp). The AMPA-induced current can be blocked by an AMPA receptor antagonist like NBQX to confirm specificity.[10]

G cluster_prep Slice Preparation cluster_exp Experiment prep1 Prepare acute hippocampal slices prep2 Recover slices in aCSF prep1->prep2 exp1 Transfer slice to recording chamber prep2->exp1 exp2 Obtain whole-cell patch-clamp recording exp1->exp2 exp3 Apply (RS)-AMPA via perfusion exp2->exp3 exp4 Record electrophysiological response exp3->exp4

Experimental workflow for electrophysiological recording.
Calcium Imaging in Cultured Neurons

This protocol is used to visualize changes in intracellular calcium concentration following AMPA receptor activation, particularly in studies of calcium-permeable AMPA receptors.

Objective: To measure intracellular calcium influx through AMPA receptors.

Materials:

  • This compound

  • Cultured neurons (e.g., cortical or hippocampal)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscopy setup with a fast-switching light source and a sensitive camera

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

Methodology:

  • Cell Culture: Plate neurons on glass-bottom dishes suitable for imaging.

  • Dye Loading: Incubate the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a physiological salt solution to remove excess dye.

  • Imaging: Place the dish on the microscope stage and acquire a baseline fluorescence signal.

  • Stimulation: Apply (RS)-AMPA (typically 10-100 µM) to the neurons.

  • Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium. To isolate the contribution of AMPA receptors, experiments can be performed in the presence of NMDA receptor antagonists and voltage-gated calcium channel blockers.

G cluster_prep Preparation cluster_acq Data Acquisition prep1 Culture neurons on imaging dish prep2 Load cells with calcium indicator dye prep1->prep2 prep3 Wash to remove excess dye prep2->prep3 acq1 Acquire baseline fluorescence prep3->acq1 acq2 Apply (RS)-AMPA acq1->acq2 acq3 Record fluorescence changes acq2->acq3

Experimental workflow for calcium imaging.

Signaling Pathways Activated by (RS)-AMPA

The activation of AMPA receptors by (RS)-AMPA initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity. The influx of ions, particularly Ca2+ through calcium-permeable AMPA receptors (those lacking the GluA2 subunit), is a key initiating event.

Two major downstream signaling pathways are:

  • Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: Increased intracellular Ca2+ activates CaMKII. Activated CaMKII can then phosphorylate AMPA receptor subunits, such as Serine 831 on the GluA1 subunit, which increases the channel conductance of the receptor. This is a critical step in the expression of LTP.

  • Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways: These kinases can also be activated downstream of AMPA receptor signaling and play a role in modulating receptor function and trafficking. For instance, PKA can phosphorylate Serine 845 on the GluA1 subunit, which regulates the insertion of AMPA receptors into the postsynaptic membrane.

G AMPA (RS)-AMPA AMPAR AMPA Receptor AMPA->AMPAR Ion_Influx Na+/Ca2+ Influx AMPAR->Ion_Influx Depolarization Postsynaptic Depolarization Ion_Influx->Depolarization CaMKII CaMKII Activation Ion_Influx->CaMKII PKA PKA Activation Depolarization->PKA Phosphorylation GluA1 Phosphorylation (Ser831) CaMKII->Phosphorylation Phosphorylation2 GluA1 Phosphorylation (Ser845) PKA->Phosphorylation2 Conductance Increased Channel Conductance Phosphorylation->Conductance Trafficking Increased AMPAR Trafficking to Synapse Phosphorylation2->Trafficking LTP LTP Expression Trafficking->LTP Conductance->LTP

Simplified AMPA receptor signaling pathway in LTP.

Conclusion

This compound remains an indispensable pharmacological tool in neuroscience. Its ability to selectively activate AMPA receptors provides a powerful means to dissect the molecular and cellular mechanisms underlying fast excitatory neurotransmission and synaptic plasticity. The continued use of (RS)-AMPA in conjunction with advanced techniques such as optogenetics, super-resolution microscopy, and sophisticated electrophysiological and imaging protocols will undoubtedly continue to yield profound insights into the complexities of brain function in both health and disease.

References

Chemical and physical properties of (RS)-AMPA monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of (RS)-AMPA monohydrate, a pivotal tool in neuroscience research. The document details its fundamental characteristics, outlines experimental protocols for its analysis, and explores its biological significance through the lens of AMPA receptor signaling pathways.

Chemical and Physical Properties

This compound, a racemic mixture of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate, is a synthetic glutamate (B1630785) analog. It serves as a selective agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. The following tables summarize its key chemical and physical properties.

Identifier Value
IUPAC Name (2R,S)-2-amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid hydrate
CAS Number 77521-29-0 (anhydrous)[1][2]
Molecular Formula C₇H₁₀N₂O₄ · H₂O
Molecular Weight 204.18 g/mol (monohydrate)
Canonical SMILES CC1=C(C(=O)NO1)CC(C(=O)O)N.O
Property Value Source
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water (up to 10 mM with gentle warming)[1]
Storage Store at room temperature[1]
Purity ≥99% (HPLC)

Experimental Protocols

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.[3][4]

  • ¹H NMR (Proton NMR):

    • Objective: To identify the different types of protons and their connectivity in the molecule.

    • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher for better resolution.

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

      • Reference: The residual solvent peak is used as an internal standard (e.g., HOD at ~4.79 ppm in D₂O).

    • Expected Signals: Resonances corresponding to the methyl protons, the methylene (B1212753) protons, the alpha-proton, and any exchangeable amine and hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 NMR):

    • Objective: To identify the different carbon environments within the molecule.

    • Sample Preparation: A more concentrated solution than that used for ¹H NMR is typically required.

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz or higher.

      • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

      • Number of Scans: Several thousand scans are usually necessary due to the low natural abundance of ¹³C.

    • Expected Signals: Resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the isoxazole (B147169) ring, the alpha-carbon, the beta-carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

  • Objective: To identify characteristic vibrational frequencies of functional groups.

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr (potassium bromide) pellet.

  • Expected Absorptions:

    • O-H stretch: Broad absorption around 3500-3200 cm⁻¹ (from the carboxylic acid and water of hydration).

    • N-H stretch: Around 3400-3250 cm⁻¹ (from the primary amine).

    • C=O stretch: Strong absorption around 1750-1700 cm⁻¹ (from the carboxylic acid).

    • C=N and C=C stretches: In the 1650-1450 cm⁻¹ region (from the isoxazole ring).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Objective: To confirm the molecular weight and obtain structural information from fragmentation.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Analysis:

    • Full Scan Mode: To determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). For this compound, the expected [M+H]⁺ for the anhydrous form would be approximately 187.07.

    • Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions, which can provide further structural confirmation.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by binding to and activating AMPA receptors (AMPARs), which are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[5] The regulation of AMPAR function is crucial for synaptic plasticity, the cellular basis of learning and memory.[5][6]

AMPA Receptor Signaling in Synaptic Plasticity

The trafficking and phosphorylation state of AMPA receptors are tightly regulated during two key forms of synaptic plasticity: Long-Term Potentiation (LTP), a long-lasting enhancement of synaptic transmission, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy.[5][6]

High-frequency stimulation leads to the activation of NMDA receptors, resulting in a calcium influx into the postsynaptic neuron.[7] This triggers a signaling cascade involving several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[7][8][9] These kinases phosphorylate AMPA receptor subunits, particularly GluA1, which promotes the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[6][9][10]

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Pre_Glutamate Glutamate NMDAR NMDA Receptor Pre_Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation CaMKII CaMKII Ca_Influx->CaMKII Activation PKC PKC Ca_Influx->PKC Activation AMPAR_vesicle Intracellular AMPAR Vesicle CaMKII->AMPAR_vesicle Phosphorylation of GluA1 PKC->AMPAR_vesicle Phosphorylation of GluA1 PKA PKA PKA->AMPAR_vesicle Phosphorylation of GluA1 AMPAR_surface Surface AMPAR AMPAR_vesicle->AMPAR_surface Insertion into membrane Synaptic_Strengthening Synaptic Strengthening (LTP) AMPAR_surface->Synaptic_Strengthening

LTP Signaling Pathway

Low-frequency stimulation results in a smaller, more prolonged increase in postsynaptic calcium, which preferentially activates protein phosphatases such as PP1 and calcineurin (PP2B).[6] These phosphatases dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane via endocytosis, thus weakening the synapse.[6]

LTD_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Pre_Glutamate Glutamate NMDAR NMDA Receptor Pre_Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx (low, prolonged) NMDAR->Ca_Influx Activation PP1 PP1 Ca_Influx->PP1 Activation Calcineurin Calcineurin (PP2B) Ca_Influx->Calcineurin Activation AMPAR_surface Surface AMPAR PP1->AMPAR_surface Dephosphorylation of GluA1 Calcineurin->AMPAR_surface Dephosphorylation of GluA1 AMPAR_internalized Internalized AMPAR AMPAR_surface->AMPAR_internalized Endocytosis Synaptic_Weakening Synaptic Weakening (LTD) AMPAR_internalized->Synaptic_Weakening

LTD Signaling Pathway

Experimental Workflow for Agonist Activity Assessment

To assess the activity of this compound as an AMPA receptor agonist, a combination of in vitro cellular assays can be employed.

General Workflow

A typical workflow involves expressing AMPA receptors in a heterologous system (e.g., HEK293 cells) and then measuring the cellular response to the application of the agonist.[11]

Agonist_Workflow start Start cell_culture Cell Culture (e.g., HEK293 cells) start->cell_culture transfection Transfection with AMPA Receptor Subunits cell_culture->transfection agonist_application Application of This compound transfection->agonist_application measurement Measurement of Cellular Response agonist_application->measurement data_analysis Data Analysis (e.g., EC₅₀ determination) measurement->data_analysis end End data_analysis->end

Agonist Activity Workflow
Specific Assay Methodologies

  • Voltage-Sensitive Dye (VSD) Assay: This high-throughput screening method uses a fluorescent dye that reports changes in membrane potential.[11] Upon activation of AMPA receptors by (RS)-AMPA, the influx of cations will cause membrane depolarization, leading to an increase in fluorescence.[11]

  • Calcium Flux Assay: In cells expressing calcium-permeable AMPA receptors (lacking the edited GluA2 subunit), agonist application will lead to a direct influx of calcium.[11] This can be measured using calcium-sensitive fluorescent indicators.[11]

  • Electrophysiology (Patch-Clamp): This is the gold-standard method for characterizing ion channel function. Whole-cell patch-clamp recordings from cells expressing AMPA receptors can directly measure the ion currents evoked by the application of this compound, allowing for detailed kinetic and pharmacological characterization.

References

(RS)-AMPA Monohydrate: A Technical Guide for Studying Excitatory Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (RS)-AMPA monohydrate, a pivotal pharmacological tool for the investigation of excitatory neurotransmission. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its application, and illustrates the associated signaling pathways.

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a synthetic analog of the excitatory neurotransmitter glutamate (B1630785). It serves as a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors that mediates the vast majority of fast excitatory synaptic transmission in the central nervous system (CNS). Due to its specificity, this compound is an indispensable tool for elucidating the physiological and pathophysiological roles of AMPA receptors in processes such as synaptic plasticity, learning, and memory, as well as in neurological disorders. Unlike the endogenous ligand glutamate, (RS)-AMPA does not activate NMDA or kainate receptors, allowing for the specific interrogation of AMPA receptor function.[1][2]

Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of AMPA receptors, which are ligand-gated ion channels. This binding event induces a conformational change in the receptor, leading to the opening of its associated ion channel. The influx of positively charged ions, primarily sodium (Na⁺) and to a lesser extent calcium (Ca²⁺) in receptors lacking the GluA2 subunit, results in the depolarization of the postsynaptic membrane. This depolarization, known as an excitatory postsynaptic potential (EPSP), increases the likelihood of the neuron firing an action potential, thereby propagating the neural signal.

Quantitative Data

The potency and efficacy of this compound can vary depending on the subunit composition of the AMPA receptor and the experimental system. The following tables summarize key quantitative data for this compound.

ParameterValueCell Type/TissueReference
EC₅₀ 11 µMPrototypical Value
17 µMCultured Rat Cortical Neurons[3]
11 µMCultured Rat Spinal Cord Neurons[3]
ConcentrationDepolarization (mV)Cell Type/TissueReference
10⁻⁵ M3 - 7Cultured Rat Spinal and Brainstem Neurons[1][2]
10⁻⁴ M4 - 33Cultured Rat Spinal and Brainstem Neurons[1][2]

Signaling Pathways

Activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity.

AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AMPA_R AMPA Receptor Na_Ca_influx Na+/Ca²⁺ Influx AMPA_R->Na_Ca_influx Activates Lyn Lyn Kinase AMPA_R->Lyn Interacts with RS_AMPA (RS)-AMPA RS_AMPA->AMPA_R Binds Depolarization Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Depolarization->CaMKII Activates PKC PKC Depolarization->PKC Activates AMPAR_trafficking AMPAR Trafficking CaMKII->AMPAR_trafficking Phosphorylates GluA1 PKC->AMPAR_trafficking Phosphorylates GluA1 PKA PKA PKA->AMPAR_trafficking Phosphorylates GluA1 MAPK_pathway MAPK Pathway Lyn->MAPK_pathway Activates Gene_expression Gene Expression (e.g., BDNF) MAPK_pathway->Gene_expression LTP LTP LTD LTD AMPAR_trafficking->LTP Insertion AMPAR_trafficking->LTD Internalization

AMPA Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording AMPA receptor-mediated currents from cultured neurons or brain slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare fresh aCSF and intracellular solution on the day of the experiment.

  • Place the cultured cells or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Under visual guidance using the microscope, approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

  • Apply this compound at the desired concentration through the perfusion system.

  • Record the resulting inward current, which represents the activation of AMPA receptors.

  • To isolate AMPA receptor currents, other synaptic activity can be blocked using antagonists for NMDA receptors (e.g., AP5), GABAₐ receptors (e.g., bicuculline), and voltage-gated sodium channels (e.g., TTX).

Calcium Imaging

This protocol allows for the visualization of intracellular calcium changes in response to AMPA receptor activation.

Materials:

  • This compound

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with an appropriate filter set and camera

Procedure:

  • Culture neurons on glass coverslips.

  • Load the cells with a calcium indicator dye by incubating them in a solution of the dye in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove excess dye.

  • Mount the coverslip in a recording chamber on the stage of the fluorescence microscope.

  • Acquire a baseline fluorescence signal.

  • Perfuse the cells with a solution containing this compound.

  • Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and subsequent binding to the indicator dye.

  • To ensure the signal is specific to AMPA receptor activation, experiments can be repeated in the presence of an AMPA receptor antagonist (e.g., NBQX).

AMPA Receptor Trafficking Assay (Immunocytochemistry)

This protocol is used to visualize the internalization or surface expression of AMPA receptors following stimulation with this compound.

Materials:

  • This compound

  • Primary antibodies against extracellular epitopes of AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2)

  • Fluorescently labeled secondary antibodies

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Fluorescence microscope

Procedure:

  • Culture neurons on glass coverslips.

  • To label surface receptors, incubate live neurons with a primary antibody against an extracellular domain of an AMPA receptor subunit at 4°C to prevent internalization.

  • Wash away unbound primary antibody with cold PBS.

  • Induce receptor trafficking by incubating the cells with this compound at 37°C for a defined period.

  • Fix the cells with 4% paraformaldehyde.

  • To visualize internalized receptors, permeabilize the cells with Triton X-100. For surface receptor visualization, omit the permeabilization step.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate with a fluorescently labeled secondary antibody.

  • Wash the cells and mount the coverslips on microscope slides.

  • Visualize and quantify the fluorescent signal using a fluorescence microscope. A decrease in surface fluorescence or an increase in intracellular fluorescence after AMPA treatment indicates receptor internalization.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on neuronal activity.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture Neuronal Cell Culture or Brain Slice Preparation Reagent_Prep Prepare (RS)-AMPA and other solutions Electrophysiology Whole-Cell Patch-Clamp Cell_Culture->Electrophysiology Calcium_Imaging Calcium Imaging Cell_Culture->Calcium_Imaging Trafficking_Assay Receptor Trafficking Assay Cell_Culture->Trafficking_Assay Reagent_Prep->Electrophysiology Reagent_Prep->Calcium_Imaging Reagent_Prep->Trafficking_Assay Ephys_Analysis Analyze EPSCs (Amplitude, Frequency) Electrophysiology->Ephys_Analysis Imaging_Analysis Quantify Fluorescence Changes Calcium_Imaging->Imaging_Analysis Trafficking_Analysis Image and Quantify Receptor Localization Trafficking_Assay->Trafficking_Analysis Conclusion Draw Conclusions on AMPA Receptor Function Ephys_Analysis->Conclusion Imaging_Analysis->Conclusion Trafficking_Analysis->Conclusion

Typical Experimental Workflow

References

Early Studies on (RS)-AMPA Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the early research on the effects of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate ((RS)-AMPA monohydrate), a potent and selective agonist of the AMPA receptor. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols from foundational studies, and visualizations of key biological pathways and experimental workflows.

Core Findings from Early Investigations

This compound is a synthetic analog of the neurotransmitter glutamate (B1630785) and has been instrumental in characterizing the pharmacology and physiological role of AMPA-type ionotropic glutamate receptors.[1][2] Early studies established that (RS)-AMPA selectively activates AMPA receptors, causing depolarization of neurons, without significantly interacting with kainic acid or NMDA receptors.[1][2] This selectivity has made it a valuable tool for dissecting the contributions of different glutamate receptor subtypes to synaptic transmission and plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro and in vivo studies on (RS)-AMPA.

Table 1: In Vitro Electrophysiological Effects of (RS)-AMPA on Cultured Neurons

ParameterSpeciesPreparationConcentrationEffect
DepolarizationRatSpinal and Brainstem Neurons10⁻⁵ M3-7 mV depolarization
DepolarizationRatSpinal and Brainstem Neurons10⁻⁴ M4-33 mV depolarization
EC₅₀RatCortical Neurons-17 µM
EC₅₀RatSpinal Cord Neurons-11 µM

Table 2: Receptor Binding and Functional Potency of (RS)-AMPA

ParameterAssayPreparationValue
IC₅₀ ([³H]AMPA binding)Receptor Binding AssayRat Cortical Membranes0.04 ± 0.005 µM
EC₅₀ (Electrophysiology)Rat Cortical Slice-3.5 ± 0.2 µM
Kd (High Affinity Site)[³H]AMPA Binding AssayRat Cortex Membranes5.49 nM
Bmax (High Affinity Site)[³H]AMPA Binding AssayRat Cortex Membranes0.19 ± 0.03 pmol/mg protein
Kd (Low Affinity Site)[³H]AMPA Binding AssayRat Cortex Membranes52 nM
Bmax (Low Affinity Site)[³H]AMPA Binding AssayRat Cortex Membranes1.30 ± 0.23 pmol/mg protein

Table 3: In Vivo Effects of (RS)-AMPA

ParameterSpeciesAdministration RouteED₅₀
Convulsant ActivityMouseSubcutaneous (s.c.)220 µmol/kg

Experimental Protocols

This section details the methodologies employed in key early experiments that characterized the effects of this compound.

[³H]-AMPA Receptor Binding Assay

This protocol describes a method for measuring the binding of [³H]-AMPA to rat cortical membranes.[3]

1. Membrane Preparation:

  • Male Wistar rats (150-200g) are decapitated, and the cerebral cortex is rapidly dissected on ice.

  • The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate.

  • After incubation, the suspension is centrifuged at 20,000 x g for 20 minutes at 4°C. This washing step is repeated three times.

  • The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • The assay is performed in a final volume of 1 mL containing:

    • 50 µL of [³H]-AMPA (final concentration ranging from 0.5 to 100 nM)

    • 50 µL of competing ligand or buffer

    • 900 µL of the membrane suspension

  • Non-specific binding is determined in the presence of 100 µM L-glutamate.

  • The mixture is incubated at 4°C for 60 minutes.

  • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

  • The filters are washed three times with 4 mL of ice-cold 50 mM Tris-HCl buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • Saturation binding data are analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]

  • Competitive binding data are analyzed to determine the inhibitory concentration (IC₅₀) of competing ligands.

Electrophysiological Recording in Cultured Neurons

This protocol outlines the method for recording the depolarizing effects of (RS)-AMPA on cultured rat spinal and brainstem neurons.

1. Cell Culture:

  • Spinal cords and brainstems are dissected from 14-day-old rat fetuses.

  • The tissues are mechanically dissociated and plated on poly-L-lysine coated coverslips in nutrient medium.

  • The cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Electrophysiological Recording:

  • Intracellular recordings are performed on neurons cultured for 2-4 weeks.

  • Glass microelectrodes filled with 3 M KCl (resistance 20-40 MΩ) are used to impale the neurons.

  • The membrane potential is recorded using a high-impedance amplifier.

  • This compound is applied to the neurons via bath application at concentrations ranging from 10⁻⁵ M to 10⁻³ M.

  • The change in membrane potential (depolarization) is measured.

In Vivo Convulsant Activity Assessment

This protocol describes the general procedure for assessing the convulsant effects of (RS)-AMPA in mice following subcutaneous administration.

1. Animals:

  • Male albino mice (e.g., NMRI strain), weighing 20-25g, are used.

2. Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., saline).

  • The solution is administered subcutaneously (s.c.) in a volume of 10 mL/kg body weight.

  • A range of doses is tested to determine the dose-response relationship.

3. Observation:

  • Following administration, the mice are placed in individual observation cages.

  • They are observed for a period of at least 60 minutes for the occurrence of convulsive behaviors.

  • Convulsive activity is typically characterized by clonic and/or tonic seizures. The presence and latency to the first seizure are recorded.

4. Data Analysis:

  • The dose of (RS)-AMPA that produces convulsions in 50% of the animals (ED₅₀) is calculated using a suitable statistical method, such as probit analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by (RS)-AMPA and a typical experimental workflow for its characterization.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RS_AMPA (RS)-AMPA AMPA_R AMPA Receptor RS_AMPA->AMPA_R Binds to Na_Ca_Influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Na_Ca_Influx->CaMKII Activates PKC PKC Na_Ca_Influx->PKC Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Depolarization->Synaptic_Plasticity CaMKII->AMPA_R Phosphorylates (Ser831 on GluA1) Downstream_Signaling Downstream Signaling (e.g., CREB activation, Gene Expression) CaMKII->Downstream_Signaling PKA PKA PKA->AMPA_R Phosphorylates (Ser845 on GluA1) PKA->Downstream_Signaling PKC->AMPA_R Phosphorylates (Ser818 on GluA1) Downstream_Signaling->Synaptic_Plasticity

Caption: AMPA Receptor Signaling Pathway initiated by (RS)-AMPA.

Experimental_Workflow cluster_invitro cluster_invivo Compound This compound In_Vitro In Vitro Studies Compound->In_Vitro In_Vivo In Vivo Studies Compound->In_Vivo Binding Receptor Binding Assay ([³H]-AMPA) In_Vitro->Binding Electro Electrophysiology (Cultured Neurons / Brain Slices) In_Vitro->Electro Behavior Behavioral Assessment (Convulsant Activity) In_Vivo->Behavior Data_Analysis1 Data_Analysis1 Binding->Data_Analysis1 Determine Kd, Bmax, IC50 Data_Analysis2 Data_Analysis2 Electro->Data_Analysis2 Determine EC50, Depolarization Data_Analysis3 Data_Analysis3 Behavior->Data_Analysis3 Determine ED50

Caption: Experimental workflow for characterizing (RS)-AMPA effects.

References

A Technical Guide to the Racemic Nature of (RS)-AMPA Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a cornerstone pharmacological tool in neuroscience research. As a potent and selective agonist for the AMPA-type ionotropic glutamate (B1630785) receptors, it plays a critical role in studies of excitatory neurotransmission, synaptic plasticity, and neurological disorders. A fundamental characteristic of this compound is its racemic nature, a feature with significant implications for experimental design and data interpretation. This technical guide provides an in-depth exploration of the stereochemistry of (RS)-AMPA, its pharmacological profile, and detailed experimental protocols for its study.

The Racemic Nature of AMPA

(RS)-AMPA is a chiral molecule, existing as a racemic mixture of two stereoisomers, or enantiomers: (S)-AMPA and (R)-AMPA. A racemic mixture contains equal amounts of both enantiomers. The biological activity of AMPA is stereospecific, with the (S)-enantiomer being the pharmacologically active form, also known as the eutomer. The (R)-enantiomer, or distomer, is considered inactive at the AMPA receptor.

The use of racemic mixtures in research can be attributed to simpler synthetic procedures and lower costs compared to the isolation of a single enantiomer. However, it is crucial for researchers to be aware of the potential for the inactive enantiomer to have off-target effects or to influence the pharmacokinetics of the active enantiomer, although such effects for (R)-AMPA are not widely reported.

Racemic_Mixture RS_AMPA (RS)-AMPA Monohydrate (Racemic Mixture) S_AMPA (S)-AMPA (Active Enantiomer - Eutomer) RS_AMPA->S_AMPA 50% R_AMPA (R)-AMPA (Inactive Enantiomer - Distomer) RS_AMPA->R_AMPA 50%

Fig. 1: Relationship of (RS)-AMPA to its enantiomers.

Pharmacological Profile: A Comparative Overview

The differential activity of the enantiomers of AMPA is evident in their binding affinities and efficacies at the AMPA receptor. The following table summarizes available quantitative data.

CompoundParameterValueSpeciesAssay TypeReference(s)
(S)-AMPA EC503.5 µM[1][2]
EC503 µMMurine Cortical NeuronsNeuronal Cell Death[3]
(RS)-AMPA EC5011 µMRat Hippocampal SlicesElectrophysiology[4]
(R)-AMPA ActivityInactive

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by an agonist like (S)-AMPA leads to the opening of the ion channel, allowing an influx of sodium ions (Na+) and, in the absence of the GluA2 subunit, calcium ions (Ca2+) into the postsynaptic neuron. This influx causes a rapid depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP). Sufficient depolarization removes the magnesium (Mg2+) block from NMDA receptors, allowing for their activation and a subsequent larger influx of Ca2+. This cascade of events is a critical mechanism underlying synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

AMPA_Signaling cluster_postsynaptic Postsynaptic Neuron AMPA_R AMPA Receptor NMDA_R NMDA Receptor (Mg2+ block) AMPA_R->NMDA_R Na+ influx & Depolarization (removes Mg2+ block) CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx CaMKII->AMPA_R Phosphorylation LTP Long-Term Potentiation (LTP) CaMKII->LTP Synaptic Strengthening Glutamate Glutamate / (S)-AMPA Glutamate->AMPA_R Binds

Fig. 2: Simplified AMPA receptor signaling pathway in LTP.

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and characterization of (RS)-AMPA and its enantiomers.

Synthesis of (RS)-AMPA

The synthesis of (RS)-AMPA can be achieved through various routes. A common approach involves the construction of the isoxazole (B147169) ring followed by the introduction of the amino acid side chain.

General Protocol:

  • Preparation of the Isoxazole Ring: A key intermediate, 3-hydroxy-5-methylisoxazole, is synthesized.

  • Functionalization: The isoxazole ring is functionalized at the 4-position, typically through bromination, to allow for the attachment of the side chain.

  • Introduction of the Amino Acid Moiety: The functionalized isoxazole is reacted with a protected glycine (B1666218) equivalent, such as diethyl acetamidomalonate.

  • Hydrolysis and Deprotection: The resulting intermediate is subjected to acidic or basic hydrolysis to remove protecting groups and yield the final (RS)-AMPA product.

  • Purification: The final product is purified by recrystallization or chromatography.

Chiral Separation of (RS)-AMPA via HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating the enantiomers of (RS)-AMPA.

Chiral_HPLC_Workflow start Start: (RS)-AMPA Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on Chiral Stationary Phase (CSP) inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions for Enantiomeric Purity collect->analyze end_S (S)-AMPA analyze->end_S end_R (R)-AMPA analyze->end_R

Fig. 3: Workflow for chiral HPLC separation of (RS)-AMPA.

Detailed Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and compound.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where AMPA absorbs (e.g., ~220 nm).

    • Temperature: Room temperature or controlled at a specific temperature (e.g., 25°C).

  • Injection and Elution: Inject the prepared sample onto the column and monitor the elution profile. The two enantiomers will have different retention times, resulting in two separate peaks.

  • Fraction Collection: Collect the eluent corresponding to each peak separately.

  • Analysis: Evaporate the solvent from the collected fractions to obtain the isolated enantiomers. The enantiomeric purity of each fraction can be confirmed by re-injecting a small amount into the HPLC system.

Radioligand Binding Assay for Affinity Determination

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow start Start prepare_membranes Prepare Brain Membranes (Source of AMPA Receptors) start->prepare_membranes incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]AMPA) - Varying concentrations of test compound ((S)-, (R)-, or (RS)-AMPA) prepare_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End: Determine Binding Affinity analyze->end

Fig. 4: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the AMPA receptors. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA), and varying concentrations of the unlabeled test compound ((S)-AMPA, (R)-AMPA, or (RS)-AMPA).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This technique allows for the measurement of ion currents through AMPA receptors in response to agonist application, providing a direct measure of functional activity.

Electrophysiology_Workflow start Start prepare_slice Prepare Brain Slices or Neuronal Culture start->prepare_slice patch_neuron Obtain Whole-Cell Patch-Clamp Recording from a Neuron prepare_slice->patch_neuron perfuse Perfuse with Test Compound ((S)-, (R)-, or (RS)-AMPA) at various concentrations patch_neuron->perfuse record Record Inward Currents (AMPA Receptor-Mediated) perfuse->record analyze Data Analysis (Generate Dose-Response Curve and calculate EC50) record->analyze end End: Determine Functional Potency analyze->end

Fig. 5: Workflow for a whole-cell patch-clamp experiment.

Detailed Protocol:

  • Preparation: Prepare acute brain slices (e.g., hippocampal slices) or cultured neurons.

  • Recording Setup: Place the preparation in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).

  • Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance seal ("giga-seal") and then rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV) to measure inward currents.

  • Drug Application: Apply known concentrations of (S)-AMPA, (R)-AMPA, or (RS)-AMPA to the neuron via the perfusion system.

  • Data Acquisition: Record the resulting inward currents, which are mediated by the activation of AMPA receptors.

  • Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current amplitude against the agonist concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion

A thorough understanding of the racemic nature of this compound is essential for any researcher utilizing this compound. The stereospecificity of the AMPA receptor, which is potently activated by the (S)-enantiomer and unaffected by the (R)-enantiomer, underscores the importance of considering the composition of pharmacological agents. While (RS)-AMPA remains a valuable and widely used tool, researchers should be mindful of its composition and, when necessary, employ the separated enantiomers to achieve greater precision in their investigations. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and functional characterization of AMPA, enabling rigorous and reproducible research in the field of neuroscience.

References

(RS)-AMPA Monohydrate: An In-depth Technical Guide on its Interaction with Glutamate Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of (RS)-AMPA monohydrate on glutamate (B1630785) receptor subtypes. (RS)-AMPA is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system (CNS).[1] This document details the binding affinity, potency, and signaling pathways associated with this compound's interaction with AMPA receptors. Furthermore, it provides detailed experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology to facilitate further research and drug development efforts targeting the AMPA receptor system.

Introduction to this compound and Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its actions are mediated by a variety of ionotropic and metabotropic receptors. The ionotropic glutamate receptors are ligand-gated ion channels further classified into three main subtypes: AMPA receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors.[1] AMPA receptors are responsible for the majority of fast excitatory synaptic transmission and are crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2]

This compound is a synthetic analog of glutamate that selectively activates AMPA receptors.[1] Its racemic nature means it contains both the (S) and (R) enantiomers, with the (S)-enantiomer being the more active form. Due to its selectivity, (RS)-AMPA is an invaluable tool for elucidating the physiological and pathophysiological roles of AMPA receptors. It does not exhibit significant activity at NMDA or kainate receptor binding sites.

Quantitative Pharmacological Data

The interaction of this compound with AMPA receptors can be quantified through various experimental assays. The following tables summarize the available quantitative data for its binding affinity and potency.

Table 1: Binding Affinity of AMPA Receptor Agonists

RadioligandPreparationBinding SitesKd (nM)Bmax (pmol/mg protein)IC50 (nM) for AMPA
[3H]-AMPARat cortex membranesHigh-affinity5.49 ± 0.070.19 ± 0.0319
Low-affinity52 ± 0.051.30 ± 0.23

Data from a study using DL-[3H]-AMPA.[3] The IC50 value represents the concentration of unlabeled AMPA required to displace 50% of the radioligand binding.

Table 2: Potency of (RS)-AMPA in Functional Assays

PreparationAssayEC50 (µM)
Cultured rat cortical neuronsElectrophysiology17
Cultured rat spinal cord neuronsElectrophysiology11

EC50 values represent the concentration of (RS)-AMPA that elicits a half-maximal response.

Effect on Glutamate Receptor Subtypes

This compound demonstrates a high degree of selectivity for AMPA receptors over other glutamate receptor subtypes.

  • AMPA Receptors: (RS)-AMPA acts as a potent agonist at all AMPA receptor subtypes, which are heterotetrameric assemblies of four different subunits: GluA1, GluA2, GluA3, and GluA4.[1] The specific subunit composition of the receptor influences its biophysical properties, including ion permeability and gating kinetics.

  • Kainate Receptors: (RS)-AMPA does not significantly interact with the binding sites for kainate receptors. While kainate itself can activate AMPA receptors, (RS)-AMPA does not reciprocate this effect at kainate receptors.

  • NMDA Receptors: (RS)-AMPA does not bind to NMDA receptors and therefore does not directly modulate their activity.

The selective activation of AMPA receptors by (RS)-AMPA leads to the opening of their associated ion channels, resulting in an influx of sodium ions and, depending on the subunit composition (specifically the absence of the edited GluA2 subunit), calcium ions.[1] This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).

Signaling Pathways

The activation of AMPA receptors by agonists like this compound initiates several downstream signaling cascades that are fundamental to synaptic plasticity.

AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Signaling AMPA_R AMPA Receptor Ca Ca²⁺ AMPA_R->Ca Ca²⁺ influx (GluA2-lacking) NMDA_R NMDA Receptor NMDA_R->Ca Ca²⁺ influx CaMKII CaMKII CaMKII->AMPA_R phosphorylates LTP LTP CaMKII->LTP induces Gene_Expression Gene Expression CaMKII->Gene_Expression regulates PKA PKA PKA->AMPA_R phosphorylates PKA->LTP contributes to PKA->Gene_Expression regulates PKC PKC PKC->AMPA_R phosphorylates LTD LTD PKC->LTD induces PLC PLC IP3_DAG IP₃ / DAG PLC->IP3_DAG produces AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Glutamate (RS)-AMPA / Glutamate Glutamate->AMPA_R binds Glutamate->NMDA_R binds Ca->CaMKII activates Ca->PKC activates Ca->PLC activates cAMP->PKA activates IP3_DAG->PKC activates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat cortex) Incubation Incubation (Membranes + [³H]AMPA + (RS)-AMPA) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([³H]AMPA, (RS)-AMPA, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Competition_Curve Generate Competition Curve (Binding vs. [ (RS)-AMPA ]) Counting->Competition_Curve IC50_Ki Calculate IC₅₀ and Ki Competition_Curve->IC50_Ki Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (Neurons or transfected HEK293 cells) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation (External, Internal, (RS)-AMPA) Solution_Prep->Giga_Seal Pipette_Pulling Pipette Pulling (3-5 MΩ resistance) Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Agonist_App Rapid Application of (RS)-AMPA Whole_Cell->Agonist_App Current_Rec Record Inward Current Agonist_App->Current_Rec Dose_Response Generate Dose-Response Curve (Current vs. [ (RS)-AMPA ]) Current_Rec->Dose_Response EC50_Calc Calculate EC₅₀ Dose_Response->EC50_Calc

References

Basic research applications of (RS)-AMPA monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Research Applications of (RS)-AMPA Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic glutamate (B1630785) analogue that serves as a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[1][2] It is a foundational tool in neuroscience research, enabling the precise investigation of excitatory synaptic transmission, plasticity, and excitotoxicity. Unlike the endogenous neurotransmitter glutamate, (RS)-AMPA specifically activates AMPA receptors without significantly interfering with kainate or N-methyl-D-aspartate (NMDA) receptors, providing researchers with a specific pharmacological probe to dissect glutamatergic signaling pathways.[1][3] This guide details its core applications, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

(RS)-AMPA exerts its effects by binding to the ligand-binding domain of AMPA receptors, which are ligand-gated ion channels crucial for fast excitatory synaptic transmission in the central nervous system (CNS).[4][5] This binding event stabilizes a "closed-clamshell" conformation of the receptor, triggering the opening of its associated ion channel.[6] The activated channel allows the influx of sodium (Na⁺) and, in the case of AMPA receptors lacking the edited GluA2 subunit, calcium (Ca²⁺) ions.[7][8] This influx of positive ions leads to the depolarization of the postsynaptic membrane, which can trigger an action potential and propagate the neuronal signal.[1]

cluster_0 Signaling Cascade AMPA (RS)-AMPA AMPAR AMPA Receptor AMPA->AMPAR Binds Channel Ion Channel Opening AMPAR->Channel Activates Influx Na+ / Ca2+ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Depolarization->AP Triggers

Caption: (RS)-AMPA signaling pathway.

Core Research Applications

Studying Synaptic Plasticity

(RS)-AMPA is instrumental in studying the cellular mechanisms of learning and memory, namely long-term potentiation (LTP) and long-term depression (LTD). These processes involve the dynamic regulation of AMPA receptor trafficking to and from the synapse.[5][9] By applying (RS)-AMPA, researchers can directly probe the functional consequences of these changes in receptor number and composition.

  • LTP Induction and Expression: LTP, a persistent strengthening of synapses, is often associated with the insertion of AMPA receptors, particularly those containing the GluA1 subunit, into the postsynaptic membrane.[9][10] (RS)-AMPA can be used to measure the enhanced synaptic response following LTP induction.

  • LTD Induction and Expression: LTD, a long-lasting weakening of synaptic efficacy, is linked to the removal (endocytosis) of synaptic AMPA receptors.[9] The diminished response to (RS)-AMPA application can quantify the extent of LTD.

Modeling Excitotoxicity and Neurological Disorders

Excessive activation of glutamate receptors leads to a pathological process called excitotoxicity, which is implicated in neuronal death following stroke, epilepsy, and in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease.[11][12][13]

(RS)-AMPA is widely used in both in vitro and in vivo models to induce excitotoxic cell death.[11][14] This is particularly relevant for studying the role of calcium-permeable AMPA receptors (CP-AMPARs), which are often upregulated in pathological conditions and contribute significantly to neurodegeneration.[12][13] By exposing cultured neurons or animal models to high concentrations of (RS)-AMPA, researchers can simulate disease states and test the efficacy of neuroprotective compounds.[11][15]

Drug Screening and Pharmacological Profiling

As a specific and potent agonist, (RS)-AMPA is a standard tool for screening and characterizing novel drugs targeting the AMPA receptor.

  • Antagonist Screening: Compounds are tested for their ability to block the depolarizing current or excitotoxicity induced by a known concentration of (RS)-AMPA.[16]

  • Allosteric Modulator Characterization: Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) are substances that bind to a site on the receptor distinct from the agonist-binding site to enhance or inhibit receptor function, respectively.[6][17] (RS)-AMPA is used to activate the receptor, allowing researchers to measure how these modulators alter the current amplitude, deactivation, or desensitization kinetics.[6]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the use of (RS)-AMPA in research.

Table 1: Electrophysiological and Binding Properties of AMPA Agonists

Compound Parameter Value Species/Model Reference
(RS)-AMPA EC₅₀ 11 µM N/A [16]
(RS)-AMPA (2a) IC₅₀ ([³H]AMPA binding) 0.04 ± 0.005 µM Rat Cortical Slices [18]
(RS)-AMPA (2a) EC₅₀ (Electrophysiology) 3.5 ± 0.2 µM Rat Cortical Slices [18]
Thio-AMPA (2b) IC₅₀ ([³H]AMPA binding) 1.8 ± 0.13 µM Rat Cortical Slices [18]

| Thio-AMPA (2b) | EC₅₀ (Electrophysiology) | 15.0 ± 2.4 µM | Rat Cortical Slices |[18] |

Table 2: Concentration-Dependent Effects of (RS)-AMPA on Neuronal Depolarization

Concentration Effect Cell Type Reference
10⁻⁵ M (10 µM) Small depolarizations (3-7 mV) Cultured Rat Spinal & Brainstem Neurons [1][3]
10⁻⁴ M (100 µM) Large depolarizations (4-33 mV) Cultured Rat Spinal & Brainstem Neurons [1][3]

| 1-100 µM | Typical working concentration for inducing depolarizing currents | Rat CA1 Pyramidal Neurons |[16] |

Experimental Protocols

Protocol 1: Whole-Cell Electrophysiology

This protocol is adapted from methods used to measure AMPA receptor-mediated currents in rat hippocampal slices.[16]

Objective: To measure the depolarizing current induced by (RS)-AMPA in a single neuron.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Gabazine (GABA-A receptor antagonist)

  • NBQX (AMPA receptor antagonist)

  • Rat hippocampal brain slices

  • Patch-clamp electrophysiology rig

Methodology:

  • Prepare acute hippocampal slices from a rat brain and maintain them in oxygenated aCSF.

  • Transfer a slice to the recording chamber and continuously perfuse with aCSF containing a GABA-A receptor antagonist (e.g., 20 µM Gabazine) to isolate excitatory currents.

  • Establish a whole-cell voltage-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron). Hold the neuron's membrane potential at -60 mV.

  • Apply (RS)-AMPA (e.g., 10 µM) to the recording chamber via the perfusion system.

  • Record the inward (depolarizing) current mediated by the activation of AMPA receptors.

  • To confirm specificity, wash out the (RS)-AMPA. Then, co-apply (RS)-AMPA (10 µM) with a specific AMPA receptor antagonist (e.g., 20 µM NBQX).

  • Observe the occlusion of the depolarizing current, confirming that the initial response was mediated by AMPA receptors.[16]

cluster_workflow Electrophysiology Workflow A Prepare Rat Hippocampal Slice B Obtain Whole-Cell Recording (Vhold = -60 mV) A->B C Perfuse with aCSF + Gabazine B->C D Apply (RS)-AMPA (10 µM) C->D F Control: Apply (RS)-AMPA + NBQX C->F E Record Inward Current D->E G No Inward Current Recorded F->G

Caption: Workflow for an (RS)-AMPA electrophysiology experiment.
Protocol 2: In Vitro Excitotoxicity Assay

This protocol is based on methods for assessing agonist-induced excitotoxicity in cultured neurons.[11]

Objective: To determine the concentration-dependent neurotoxicity of (RS)-AMPA.

Materials:

  • This compound

  • Primary neuronal cultures (e.g., cortical or subplate neurons)

  • Neurobasal media

  • Cell viability assay kit (e.g., LDH or MTT assay)

  • Plate reader

Methodology:

  • Plate primary neurons in multi-well plates and culture for a specified period (e.g., 7 days in vitro - DIV7).[11]

  • Prepare a range of (RS)-AMPA concentrations (e.g., 0 to 1000 µM) in Neurobasal media.[11]

  • Replace the culture media in each well with the media containing the different (RS)-AMPA concentrations. Include a vehicle-only control group.

  • (Optional) In a separate set of wells, pre-treat cells with an antagonist (e.g., 30 µM NBQX) for 10-20 minutes before adding (RS)-AMPA to confirm the mechanism of toxicity.[11]

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Assess cell viability using a standard method. For an LDH assay, measure the amount of lactate (B86563) dehydrogenase released into the medium from damaged cells.

  • Calculate the percentage of cell death relative to the control group for each (RS)-AMPA concentration to generate a dose-response curve.

cluster_workflow Excitotoxicity Assay Workflow A Culture Primary Neurons (e.g., DIV7) C Expose Neurons to (RS)-AMPA A->C B Prepare (RS)-AMPA Dilutions (0 - 1000 µM) B->C D Incubate (e.g., 24 hours) C->D E Assess Cell Viability (e.g., LDH Assay) D->E F Generate Dose-Response Curve E->F

Caption: Workflow for an (RS)-AMPA-induced excitotoxicity study.
Protocol 3: Calcium Imaging

This protocol outlines a general procedure for monitoring intracellular calcium changes in response to AMPA receptor activation.[19][20]

Objective: To visualize and quantify changes in intracellular calcium ([Ca²⁺]i) following application of (RS)-AMPA.

Materials:

  • This compound

  • Neuronal culture or acute brain slice

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Fluorescence microscopy setup with live-cell imaging capabilities

Methodology:

  • Load the cells or brain slice with a calcium indicator dye (e.g., incubate with Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Wash the preparation to remove excess extracellular dye.

  • Place the sample on the microscope stage and acquire a baseline fluorescence reading.

  • Perfuse the sample with a solution containing (RS)-AMPA (e.g., 10-100 µM).

  • Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.[20]

  • Quantify the change in fluorescence (ΔF/F₀) to measure the amplitude and kinetics of the calcium response.

  • Confirm the response is AMPA receptor-mediated by showing it can be blocked by an antagonist like NBQX.[20]

Conclusion

This compound remains an indispensable pharmacological tool in neuroscience. Its specificity as an AMPA receptor agonist allows for the precise dissection of fast excitatory neurotransmission. From elucidating the fundamental mechanisms of synaptic plasticity that underlie learning and memory to modeling the excitotoxic cascades that drive neurodegenerative diseases, (RS)-AMPA provides a robust and reliable method for activating a critical component of the glutamatergic system. Its continued use in electrophysiology, neuropharmacology, and disease modeling is essential for advancing our understanding of brain function and for the development of novel therapeutics for neurological disorders.

References

Methodological & Application

Application Notes and Protocols for Electrophysiology Patch-Clamp Recording with (RS)-AMPA Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) monohydrate is a potent and selective agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors.[1] These receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS) and are crucial for synaptic plasticity, a fundamental process for learning and memory.[2] Dysregulation of AMPA receptor function is implicated in various neurological and psychiatric disorders, making them a key target for drug development.[2]

Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function with high temporal and spatial resolution.[3] This document provides detailed application notes and protocols for utilizing (RS)-AMPA monohydrate in whole-cell patch-clamp recordings to characterize AMPA receptor-mediated currents.

Quantitative Data Summary

The following table summarizes quantitative data obtained from patch-clamp experiments using (RS)-AMPA on various neuronal preparations.

ParameterValueCell Typeexperimental ConditionsReference
EC₅₀ 11 µMRat CA1 Pyramidal NeuronsWhole-cell voltage clamp[4]
EC₅₀ 17 µMCultured Rat Cortical NeuronsWhole-cell voltage clamp[5]
EC₅₀ 11 µMCultured Rat Spinal Cord NeuronsWhole-cell voltage clamp[5]
EC₅₀ 12 µMGluR1-flop ReceptorsTwo-electrode voltage clamp in Xenopus oocytes[6]
Typical Concentration Range 1 - 100 µMRat CA1 Pyramidal NeuronsWhole-cell voltage clamp[4]
Depolarization Amplitude 3 - 7 mVCultured Rat Spinal and Brainstem Neuronsat 10 µM (RS)-AMPA[1]
Depolarization Amplitude 4 - 33 mVCultured Rat Spinal and Brainstem Neuronsat 100 µM (RS)-AMPA[1]

Experimental Protocols

Preparation of Solutions

a) Artificial Cerebrospinal Fluid (aCSF) (for brain slice recordings):

ComponentConcentration (mM)
NaCl126
KCl3
MgSO₄2
CaCl₂2
NaH₂PO₄1.25
NaHCO₃26.4
Glucose10

Preparation Note: Prepare 10x stock solutions and store at 4°C. On the day of the experiment, dilute to 1x and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 30 minutes before use and throughout the experiment to maintain pH around 7.4.[3]

b) Intracellular Solution (K-Gluconate based for whole-cell recording):

ComponentConcentration (mM)
K-Gluconate115
NaCl4
GTP-NaCl0.3
ATP-Mg2
HEPES10
EGTA0.6

Preparation Note: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[7] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.[7]

c) this compound Stock Solution:

  • This compound is soluble in water.[8] For a 10 mM stock solution, dissolve 1.86 mg in 1 mL of deionized water, warming gently if necessary.

  • Store stock solutions at -20°C in aliquots.

Whole-Cell Patch-Clamp Protocol for (RS)-AMPA Evoked Currents in Neuronal Slices

This protocol outlines the key steps for recording AMPA receptor-mediated currents in response to the application of (RS)-AMPA in a voltage-clamp configuration.

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated slicing solution.

    • Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) in ice-cold, carbogenated aCSF using a vibratome.

    • Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.

  • Patch Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

    • The ideal pipette resistance when filled with intracellular solution is typically between 3-7 MΩ.[7]

    • Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped at the tip.

  • Establishing a Whole-Cell Recording:

    • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.[7]

    • Identify a healthy neuron for patching under visual guidance (e.g., DIC microscopy).

    • Approach the selected neuron with the patch pipette while applying positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[3] This is indicated by the appearance of the membrane capacitance transient.

  • Recording of (RS)-AMPA Evoked Currents:

    • Switch to voltage-clamp mode and hold the neuron at a membrane potential of -60 mV or -70 mV to record inward currents.[3][4]

    • To isolate AMPA receptor currents, it is advisable to include antagonists for other relevant receptors in the aCSF, such as a GABA-A receptor antagonist (e.g., gabazine) and an NMDA receptor antagonist (e.g., D-AP5).[4]

    • Apply this compound at the desired concentration (e.g., 10 µM) via the perfusion system.[4]

    • Record the resulting inward current. Ensure a stable baseline is achieved before and after drug application.

    • For dose-response experiments, apply a range of (RS)-AMPA concentrations.

  • Data Acquisition and Analysis:

    • Acquire data using appropriate hardware and software (e.g., Axon pCLAMP).[9]

    • Analyze the amplitude, rise time, and decay kinetics of the (RS)-AMPA evoked currents.

    • For dose-response curves, plot the peak current amplitude against the logarithm of the (RS)-AMPA concentration and fit with a Hill equation to determine the EC₅₀.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

The binding of (RS)-AMPA to the AMPA receptor triggers a conformational change that opens the ion channel, leading to an influx of cations and subsequent neuronal depolarization.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMPA (RS)-AMPA AMPAR AMPA Receptor AMPA->AMPAR Binding Na_influx Na+ Influx AMPAR->Na_influx Channel Opening Ca_influx Ca2+ Influx (GluA2-lacking receptors) AMPAR->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII activation) Ca_influx->Downstream Depolarization->Downstream Activation of voltage-gated channels

Caption: AMPA Receptor Activation and Downstream Signaling.

Experimental Workflow for Patch-Clamp Recording

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to record (RS)-AMPA-evoked currents.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_solutions Prepare aCSF & Intracellular Solution setup Setup Recording Rig prep_solutions->setup prep_slices Prepare Brain Slices prep_slices->setup pull_pipettes Pull & Polish Pipettes pull_pipettes->setup patch Approach Neuron & Form Gigaohm Seal setup->patch whole_cell Establish Whole-Cell Configuration patch->whole_cell record_baseline Record Baseline Current whole_cell->record_baseline apply_ampa Apply (RS)-AMPA record_baseline->apply_ampa record_response Record Evoked Current apply_ampa->record_response analyze Analyze Current Properties (Amplitude, Kinetics) record_response->analyze dose_response Generate Dose-Response Curve (if applicable) analyze->dose_response

Caption: Whole-Cell Patch-Clamp Experimental Workflow.

References

Application Note: Preparation of Stable (RS)-AMPA Monohydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptors, which are fundamental to fast excitatory synaptic transmission in the central nervous system. Accurate and stable stock solutions of (RS)-AMPA monohydrate are paramount for achieving reproducible and reliable results in neuroscience research, including studies on synaptic plasticity, excitotoxicity, and for the screening of potential therapeutic agents targeting the glutamatergic system. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy.

Data Presentation

Quantitative data for the preparation of this compound stock solutions are summarized in the table below for easy reference and comparison.

ParameterValueNotes
Molecular Weight 204.18 g/mol This value is for the monohydrate form. The anhydrous form has a molecular weight of 186.17 g/mol . Always confirm the form of the compound from your supplier.
Solubility in Water Up to 10 mMGentle warming (e.g., 37°C) can aid dissolution. For higher concentrations, the use of salts like hydrobromide may be necessary.
Solubility in DMSO ≥ 25 mg/mLDMSO allows for higher concentration stock solutions compared to water.
Recommended Solvents Deionized Water, DMSOThe choice of solvent should be guided by the experimental requirements and compatibility with the biological system under investigation.
Recommended Stock Concentration 10-50 mMHigher concentrations are typically prepared in DMSO.
Storage of Aqueous Solutions -20°C or -80°CPrepare aliquots to avoid repeated freeze-thaw cycles. Best practice is to use freshly prepared aqueous solutions.
Storage of DMSO Solutions -20°C or -80°CStable for up to 6 months at -80°C.[1] Shorter-term storage at -20°C is also possible.
Long-term Stability ≥ 4 years (solid form)When stored properly at -20°C, the solid compound is stable for an extended period.[2]

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound

This protocol is suitable for experiments where DMSO may interfere with the assay.

Materials:

  • This compound (MW: 204.18 g/mol )

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath or heating block set to 37°C

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, weigh out 20.42 mg of this compound (Mass = 10 mmol/L * 0.01 L * 204.18 g/mol ).

  • Dissolution: Add the weighed compound to a 15 mL conical tube. Add approximately 9 mL of sterile water.

  • Gentle Warming and Vortexing: Place the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Vortex intermittently until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the final volume to 10 mL with sterile water.

  • Sterilization: For cell culture applications, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol for Preparing a 50 mM DMSO Stock Solution of this compound

This protocol is ideal for preparing a high-concentration stock solution for long-term storage.

Materials:

  • This compound (MW: 204.18 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes (15 mL)

  • Sterile microcentrifuge tubes with screw caps (B75204) suitable for low temperatures

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 5 mL of a 50 mM stock solution, weigh out 51.05 mg of this compound (Mass = 50 mmol/L * 0.005 L * 204.18 g/mol ).

  • Dissolution: Add the weighed compound to a 15 mL conical tube. Add 5 mL of anhydrous DMSO.

  • Vortexing: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming is typically not necessary for dissolution in DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor binds Na_Influx Na+ Influx AMPA_Receptor->Na_Influx Ca_Influx Ca2+ Influx (GluA2-lacking receptors) AMPA_Receptor->Ca_Influx Depolarization Depolarization Na_Influx->Depolarization LTP Long-Term Potentiation Ca_Influx->LTP NMDA_Activation NMDA Receptor Activation Depolarization->NMDA_Activation NMDA_Activation->LTP

Caption: Simplified signaling pathway of AMPA receptor activation.

Experimental Workflow for Stock Solution Preparation

Workflow Start Start Calculate Calculate Mass of This compound Start->Calculate Weigh Weigh Compound Calculate->Weigh Add_Solvent Add Solvent (Water or DMSO) Weigh->Add_Solvent Dissolve Dissolve (Vortex/Warm if needed) Add_Solvent->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Check_Solubility->Dissolve No Adjust_Volume Adjust to Final Volume Check_Solubility->Adjust_Volume Yes Sterilize Filter Sterilize (Aqueous solution) Adjust_Volume->Sterilize Aliquot Aliquot into Single-Use Tubes Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

References

Application Notes and Protocols for Long-Term Potentiation (LTP) Induction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimal Concentration of (RS)-AMPA Monohydrate for Long-Term Potentiation (LTP) Induction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms that underlies learning and memory. The induction of LTP at many central nervous system synapses, particularly in the hippocampus, is critically dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and N-methyl-D-aspartate (NMDA) receptors. While this compound is a potent agonist used to study AMPA receptor function, its direct application to induce LTP is not a standard experimental paradigm. High concentrations of AMPA can lead to excitotoxicity and neuronal death, confounding the study of synaptic plasticity.[1][2][3][4]

This document provides a comprehensive overview of established and reliable methods for inducing LTP, focusing on electrical and chemical stimulation protocols that modulate synaptic activity in a more physiologically relevant manner.

Pharmacological Profile of this compound

(RS)-AMPA is a prototypical agonist for AMPA receptors, a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[5]

PropertyValueReference
Molecular Weight186.17 g/mol Tocris Bioscience
Solubility (Water)Up to 10 mM with gentle warmingTocris Bioscience

Considerations for Using (RS)-AMPA in LTP Experiments

Direct application of (RS)-AMPA to induce LTP is generally avoided due to the high risk of inducing excitotoxicity. A concentration of AMPA sufficient to cause the significant depolarization required for LTP induction is often above the threshold for triggering cell death pathways.[1][2][3][4] Instead, more nuanced methods that trigger endogenous glutamate release or modulate downstream signaling pathways are preferred for robust and reliable LTP induction.

Established Protocols for LTP Induction

The two most common and reliable methods for inducing LTP in in vitro preparations such as hippocampal slices are high-frequency electrical stimulation (HFS) and chemical LTP (cLTP) induction.

High-Frequency Electrical Stimulation (HFS) Protocols

HFS protocols mimic the high-frequency firing of neurons that is thought to occur during learning. These protocols are highly effective at inducing NMDAR-dependent LTP.

Experimental Setup:

  • Tissue Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

  • Solutions: Standard aCSF is continuously perfused over the slice. The composition of a typical aCSF is provided in the table below.

ComponentConcentration (mM)
NaCl124
KCl3
KH₂PO₄1.25
MgSO₄1.3
CaCl₂2.5
NaHCO₃26
D-Glucose10

HFS Protocols for LTP Induction:

ProtocolStimulation ParametersDescription
High-Frequency Stimulation (HFS) A single train of 100 pulses at 100 Hz for 1 second.A classic and robust method for inducing LTP.
Theta-Burst Stimulation (TBS) 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval. This entire sequence can be repeated multiple times.Designed to mimic the 'theta' brain rhythm, which is associated with learning and memory.

Experimental Workflow for HFS-Induced LTP:

  • Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).

  • LTP Induction: Apply the chosen HFS protocol (e.g., TBS).

  • Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

Chemical LTP (cLTP) Protocols

Chemical LTP protocols use pharmacological agents to induce a form of synaptic potentiation that shares key molecular mechanisms with electrically induced LTP. These methods are useful for studying the biochemical pathways underlying LTP without the need for electrical stimulation.

Common cLTP Induction Protocols:

ProtocolReagents and ConcentrationsIncubation TimeMechanism of Action
Glycine-induced LTP 200 µM Glycine (B1666218)3-10 minutesGlycine acts as a co-agonist at NMDA receptors, and its application in the absence of Mg²⁺ in the aCSF leads to NMDAR activation and subsequent LTP.[6]
Forskolin/Rolipram-induced LTP 50 µM Forskolin and 0.1 µM Rolipram (B1679513)15 minutesForskolin activates adenylyl cyclase, and rolipram inhibits phosphodiesterase, leading to a sustained increase in cAMP levels and PKA activation, which can induce a form of LTP.[7]

Experimental Protocol for Glycine-Induced cLTP:

  • Slice Preparation and Baseline: Prepare hippocampal slices as for HFS experiments and record a stable baseline in standard aCSF.

  • Induction: Switch the perfusion to a modified aCSF containing 200 µM glycine and lacking Mg²⁺ for 3-10 minutes.

  • Washout and Recording: Perfuse the slice with standard aCSF to wash out the glycine and monitor the synaptic responses for at least 60 minutes.

Signaling Pathways in LTP

The induction of NMDAR-dependent LTP involves a cascade of intracellular signaling events initiated by calcium influx through the NMDA receptor.

LTP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPAR Glutamate->AMPAR Binds to NMDAR NMDAR Glutamate->NMDAR Binds to AMPAR->NMDAR Depolarization removes Mg²⁺ block Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx VGCC VGCC VGCC->Ca2_influx Calmodulin Calmodulin Ca2_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates PKC PKC Calmodulin->PKC Activates AMPAR_trafficking AMPAR Trafficking and Insertion CaMKII->AMPAR_trafficking PKC->AMPAR_trafficking PKA PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Protein_Synthesis Protein Synthesis Gene_Expression->Protein_Synthesis LTP_Expression LTP Expression Protein_Synthesis->LTP_Expression AMPAR_trafficking->LTP_Expression

Caption: Signaling cascade in NMDAR-dependent LTP.

Experimental Workflow Visualization

The general workflow for an in vitro LTP experiment is outlined below.

LTP_Workflow Slice_Prep Acute Hippocampal Slice Preparation Incubation Slice Recovery and Incubation Slice_Prep->Incubation Transfer Transfer to Recording Chamber Incubation->Transfer Baseline Baseline Synaptic Response Recording (20-30 min) Transfer->Baseline Induction LTP Induction (HFS or cLTP) Baseline->Induction Post_Induction Post-Induction Recording (≥60 min) Induction->Post_Induction Analysis Data Analysis and Quantification Post_Induction->Analysis

Caption: General workflow for an in vitro LTP experiment.

Summary of Quantitative Data for LTP Induction Protocols

The following table summarizes typical results obtained with the described LTP induction protocols in the CA1 region of the hippocampus.

ParameterHFS (e.g., TBS)Glycine-induced cLTPForskolin/Rolipram-induced cLTP
Magnitude of Potentiation 150-200% of baseline130-160% of baseline120-150% of baseline
Duration of Potentiation > 1 hour> 1 hour> 1 hour
NMDAR-Dependence YesYesNo (downstream of NMDAR)
Key Signaling Molecules CaMKII, PKA, PKC, CREBCaMKII, PKA, PKC, CREBPKA, CREB

Conclusion

While this compound is a valuable tool for studying the properties of AMPA receptors, it is not the optimal agent for inducing LTP due to the risk of excitotoxicity. Instead, researchers should utilize well-established protocols such as high-frequency electrical stimulation or specific chemical LTP induction methods to reliably study the mechanisms of synaptic plasticity. These methods provide robust and reproducible potentiation, allowing for the detailed investigation of the molecular and cellular underpinnings of learning and memory.

References

Application Notes and Protocols for (RS)-AMPA Monohydrate in Hippocampal Slice Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (RS)-AMPA monohydrate, a potent agonist for the AMPA-type ionotropic glutamate (B1630785) receptor, in electrophysiological studies involving hippocampal slice preparations. The following protocols and data are designed to assist in the investigation of synaptic transmission, plasticity, and excitotoxicity.

Overview and Key Applications

This compound is an invaluable tool for probing the function of AMPA receptors (AMPARs), which mediate the majority of fast excitatory synaptic transmission in the central nervous system. In hippocampal slice preparations, a model that preserves the intricate neural circuitry of the hippocampus, this compound can be used to:

  • Induce and study excitatory postsynaptic currents (EPSCs) and potentials (EPSPs).

  • Investigate the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular correlates of learning and memory.

  • Characterize the subunit composition and biophysical properties of AMPA receptors.

  • Model excitotoxic conditions relevant to neurological disorders.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of AMPA application on CA1 pyramidal neurons in hippocampal slices. These values are compiled from multiple studies and can serve as a baseline for experimental design.

Table 1: AMPA-Evoked Whole-Cell Currents in CA1 Pyramidal Neurons

ParameterValueConditions
Current Density 12.5 ± 1.5 pA/pFControl Animals
20.6 ± 3.8 pA/pFStatus Epilepticus Model
EC₅₀ (Glutamate) ~1.3 mMOutside-out patches
AMPA Concentration 2.5 µMBath application

Data compiled from multiple sources.[1]

Table 2: Properties of AMPA Receptor Channels in CA1 Pyramidal Neurons

ParameterValueLocation on Dendrite
Single-Channel Conductance (γ) 9.3 ± 0.7 pSApical Dendrite
8.8 ± 0.9 pSApical Dendrite (post-LTP)
Maximum Open Probability (Po,max) 0.87 ± 0.03Apical Dendrite
0.92 ± 0.01Apical Dendrite (post-LTP)
Current Amplitude (10 µM AMPA) 1.02 ± 0.04 nAOutside-out patch
Reversal Potential 4.2 ± 1.82 mVProximal Dendrite
4.4 ± 1.45 mVDistal Dendrite

Data compiled from multiple sources.[2][3]

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Recovery chamber

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Solutions:

  • Cutting Solution (NMDG-based): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. pH 7.3-7.4.

  • Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogen-saturated cutting solution.

  • Rapidly dissect the brain and place it in ice-cold cutting solution.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut transverse hippocampal slices (typically 300-400 µm thick) in ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes.

  • After recovery, maintain the slices at room temperature in carbogenated aCSF until use.

Electrophysiological Recording of AMPA-Mediated Currents

This protocol outlines the whole-cell patch-clamp recording of AMPA-evoked currents in CA1 pyramidal neurons.

Materials:

  • Prepared hippocampal slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (see composition below)

  • This compound stock solution

  • Perfusion system

Solutions:

  • Intracellular Solution (K-Gluconate based): 135 mM K-gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Visualize CA1 pyramidal neurons using the microscope.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Record baseline synaptic activity.

  • Bath-apply this compound at the desired concentration (e.g., 2.5 - 10 µM) through the perfusion system.

  • Record the induced inward current.

  • Wash out the AMPA solution with aCSF to allow the current to return to baseline.

Induction of Long-Term Potentiation (LTP)

This protocol describes a typical high-frequency stimulation (HFS) protocol to induce LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • Same as for electrophysiological recording

  • Stimulating electrode (e.g., concentric bipolar electrode)

Procedure:

  • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

  • Place a recording electrode (for field EPSP or whole-cell recording) in the CA1 dendritic region.

  • Establish a stable baseline of synaptic responses by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.

  • Continue recording synaptic responses at the baseline frequency for at least 60 minutes to monitor the potentiation.

Signaling Pathways and Visualizations

AMPA Receptor Activation and Downstream Signaling

Activation of AMPA receptors by glutamate or an agonist like this compound leads to the influx of Na⁺ ions, causing depolarization of the postsynaptic membrane. This initial event can trigger several downstream signaling cascades critical for synaptic plasticity.

AMPA_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space AMPA (RS)-AMPA AMPAR AMPA Receptor AMPA->AMPAR Binds to Na_influx Na+ Influx AMPAR->Na_influx Opens Depolarization Depolarization Na_influx->Depolarization Causes NMDAR NMDA Receptor (Mg2+ block removed) Depolarization->NMDAR Relieves Mg2+ block Ca_influx Ca2+ Influx NMDAR->Ca_influx Allows

AMPA receptor activation and initial signaling events.
Calcium-Dependent Signaling Cascades in LTP

The influx of Ca²⁺ through NMDA receptors activates several key protein kinases that are essential for the induction of LTP. These kinases phosphorylate various substrates, including AMPA receptors, leading to an increase in their number and function at the synapse.

LTP_Signaling_Pathway Ca_influx Ca2+ Influx Calmodulin Calmodulin Ca_influx->Calmodulin Binds to PKC PKC Ca_influx->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates AMPAR_trafficking ↑ AMPAR Trafficking to Synapse CaMKII->AMPAR_trafficking AMPAR_phos ↑ AMPAR Phosphorylation CaMKII->AMPAR_phos PKA PKA PKA->AMPAR_trafficking PKC->AMPAR_phos LTP Long-Term Potentiation AMPAR_trafficking->LTP AMPAR_phos->LTP

Key protein kinases in LTP induction.
Experimental Workflow for Studying AMPA Effects

The following diagram illustrates a typical workflow for investigating the effects of this compound on hippocampal slices.

Experimental_Workflow Slice_Prep Acute Hippocampal Slice Preparation Recovery Slice Recovery (aCSF, 32-34°C) Slice_Prep->Recovery Patch_Clamp Whole-Cell Patch-Clamp Recovery->Patch_Clamp Baseline Baseline Recording Patch_Clamp->Baseline AMPA_App Bath Application of This compound Baseline->AMPA_App Data_Acq Data Acquisition (AMPA-evoked current) AMPA_App->Data_Acq Washout Washout Data_Acq->Washout Analysis Data Analysis Data_Acq->Analysis Washout->Baseline Return to

References

Application Notes and Protocols for (RS)--AMPA Monohydrate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-AMPA monohydrate is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to probe AMPA receptor function, signaling, and pharmacology. The protocols are intended for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a racemic mixture of the AMPA receptor agonist. It is a synthetic analog of the neurotransmitter glutamate (B1630785) and is highly selective for AMPA receptors over other ionotropic glutamate receptors like NMDA and kainate receptors.[1][2] This selectivity makes it an invaluable tool for isolating and studying AMPA receptor-mediated effects in vitro.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight186.17 g/mol
FormulaC₇H₁₀N₂O₄
CAS Number77521-29-0
SolubilitySoluble to 10 mM in water with gentle warming
StorageStore at room temperature

In Vitro Assay Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol details the use of this compound to elicit AMPA receptor-mediated currents in cultured neurons using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel function.

Experimental Protocol:

  • Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips. Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).

  • Recording Solution (External): Prepare an external recording solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH. To isolate AMPA receptor currents, include antagonists for other receptors, such as picrotoxin (B1677862) (100 µM) for GABA-A receptors and D-AP5 (50 µM) for NMDA receptors.

  • Recording Pipette (Internal) Solution: Prepare an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording Procedure:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the neuron at a holding potential of -60 mV.

    • Prepare a stock solution of this compound in water. Dilute to the desired final concentration (e.g., 10-100 µM) in the external solution.[1]

    • Rapidly apply the this compound-containing solution to the neuron using a fast perfusion system.

    • Record the inward current elicited by the activation of AMPA receptors.

  • Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the AMPA-evoked currents. Dose-response curves can be generated by applying a range of this compound concentrations.

Table 2: Representative Electrophysiological Data with this compound

Cell Type(RS)-AMPA ConcentrationEvoked Depolarization/CurrentReference
Cultured Rat Spinal and Brainstem Neurons10⁻⁵ M3-7 mV[1]
Cultured Rat Spinal and Brainstem Neurons10⁻⁴ M4-33 mV[1]
Cultured Hippocampal Neurons100 µMInward current (amplitude varies)[3]
Calcium Imaging

This protocol describes how to use this compound to induce calcium influx through calcium-permeable AMPA receptors (CP-AMPARs) and monitor the resulting changes in intracellular calcium concentration using fluorescent indicators.

Experimental Protocol:

  • Cell Preparation: Culture neurons or cell lines expressing AMPA receptors on glass-bottom dishes.

  • Calcium Indicator Loading:

    • Prepare a loading solution containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with fresh buffer to remove excess dye.

  • Imaging Procedure:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.

    • Establish a baseline fluorescence reading.

    • Prepare a stock solution of this compound in water and dilute it to the desired final concentration (e.g., 50 µM) in the imaging buffer.

    • Apply the this compound solution to the cells.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. The magnitude and kinetics of the calcium response provide information on the presence and activity of CP-AMPARs.[4][5]

Table 3: Calcium Imaging Assay Parameters

ParameterDescriptionTypical Value/Range
Cell TypeNeurons (e.g., cortical, hippocampal), HEK293 cells expressing AMPA receptors-
Calcium IndicatorFura-2 AM, Fluo-4 AM2-5 µM
(RS)-AMPA ConcentrationConcentration to elicit a response10-100 µM
Imaging BufferHBSS or similar physiological saline-
Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the AMPA receptor using radiolabeled (RS)-AMPA.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex or hippocampus) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Assay:

    • In a microtiter plate, combine the prepared membranes, a fixed concentration of radiolabeled [³H]-(RS)-AMPA, and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove non-specific binding.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Table 4: Representative Binding Assay Data

RadioligandTissue SourceNon-specific Binding DefinitionKi of (RS)-AMPAReference
[³H]AMPARat brain membranes1 mM L-glutamate~10-100 nM

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by this compound leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane.[6] In the case of calcium-permeable AMPA receptors (lacking the GluA2 subunit), calcium influx also occurs. This initial depolarization can lead to the activation of NMDA receptors by removing the magnesium block. The subsequent calcium influx through both CP-AMPARs and NMDA receptors triggers downstream signaling cascades, including the activation of CaMKII and MAPK pathways, which are crucial for synaptic plasticity.[6][7]

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (RS)-AMPA (RS)-AMPA AMPAR AMPA Receptor (RS)-AMPA->AMPAR Binds Na_influx Na+ Influx AMPAR->Na_influx Ca_influx Ca2+ Influx AMPAR->Ca_influx If CP-AMPAR NMDAR NMDA Receptor NMDAR->Ca_influx Depolarization Depolarization Depolarization->NMDAR Removes Mg2+ block Na_influx->Depolarization CaMKII CaMKII Ca_influx->CaMKII Activates MAPK MAPK CaMKII->MAPK Activates Synaptic_Plasticity Synaptic Plasticity CaMKII->Synaptic_Plasticity Leads to MAPK->Synaptic_Plasticity Leads to

Caption: AMPA receptor signaling cascade initiated by (RS)-AMPA.

Experimental Workflow for Electrophysiology

The following diagram illustrates the key steps involved in a whole-cell patch-clamp experiment using this compound.

Electrophysiology_Workflow A Prepare Cultured Neurons B Prepare External and Internal Solutions A->B C Establish Whole-Cell Configuration B->C D Apply this compound C->D E Record AMPA-Mediated Currents D->E F Analyze Current Properties E->F

Caption: Workflow for whole-cell patch-clamp recording.

Experimental Workflow for Calcium Imaging

This diagram outlines the general procedure for conducting a calcium imaging assay with this compound.

Calcium_Imaging_Workflow A Culture Cells on Glass-Bottom Dish B Load Cells with Calcium Indicator A->B C Acquire Baseline Fluorescence B->C D Apply this compound C->D E Record Fluorescence Changes D->E F Quantify Intracellular Calcium Levels E->F

Caption: Workflow for calcium imaging assay.

References

Application Notes and Protocols for (RS)-AMPA Monohydrate Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptor. As a key molecule for studying excitatory neurotransmission, its delivery in animal models is crucial for investigating synaptic plasticity, excitotoxicity, and the behavioral effects of AMPA receptor activation. These application notes provide detailed protocols and quantitative data for the administration of (RS)-AMPA monohydrate in common animal models.

Data Presentation

Quantitative Data on this compound Administration

The following tables summarize quantitative data from various studies involving the administration of AMPA or its analogues. It is important to note that comprehensive pharmacokinetic data specifically for this compound is limited in the publicly available literature.

ParameterSpeciesRoute of AdministrationDoseVehicleObserved EffectReference
In Vitro Depolarization Rat (cultured spinal and brainstem neurons)Direct Application10⁻⁵ MNot specifiedSmall depolarizations (3-7 mV)[1][2]
In Vitro Depolarization Rat (cultured spinal and brainstem neurons)Direct Application10⁻⁴ MNot specifiedLarger depolarizations (4-33 mV)[1][2]
Axonal Damage RatIntracerebral (external capsule)2.5 and 25 nmolPhosphate-buffered saline (PBS)Dose-dependent increase in axonal damage[3]
Convulsant Effect MouseSubcutaneous220 µmol/kgNot specifiedConvulsions[4]
Behavioral Effects (Learning) Rat (spinal transected)IntrathecalLow and high concentrationsNot specifiedNon-monotonic effect on instrumental learning[5]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Rodents

This protocol is designed for the direct administration of this compound into the cerebral ventricles, allowing for the widespread distribution within the central nervous system. This method is often used to study the central effects of neuroactive compounds.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Suture material or wound clips

  • Animal heating pad

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline or aCSF to the desired concentration. Gentle warming and sonication can aid dissolution.[2][6] A stock solution can be prepared and stored at -20°C for up to one month, protected from light.[1] For immediate use, prepare fresh solutions.

  • Animal Preparation:

    • Anesthetize the animal using an approved protocol and place it in the stereotaxic apparatus.

    • Ensure the animal's head is level in all three planes.

    • Maintain the animal's body temperature using a heating pad.

    • Prepare the surgical site by shaving the fur and sterilizing the skin with an appropriate antiseptic.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma (the junction of the sagittal and coronal sutures).

    • Determine the coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm. For mice, typical coordinates are: AP -0.3 mm, ML ±1.0 mm, DV -3.0 mm.

    • Drill a small burr hole through the skull at the determined coordinates.

  • Injection:

    • Lower the Hamilton syringe needle slowly to the target depth.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to avoid increased intracranial pressure.

    • After the injection, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the incision or use wound clips.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal closely during recovery until it is fully ambulatory.

Protocol 2: Systemic Administration of this compound

Systemic administration routes such as intraperitoneal (IP) and subcutaneous (SC) injections are used to study the peripheral and potential central effects of this compound, although blood-brain barrier penetration may be a consideration.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, PBS, or a solution containing DMSO, PEG300, and Tween-80 for compounds with low water solubility)[2][6]

  • Sterile syringes and needles (appropriate gauge for the route and animal size)

Procedure for Intraperitoneal (IP) Injection:

  • Preparation of Solution: Prepare the this compound solution in the chosen sterile vehicle.

  • Animal Restraint: Properly restrain the rodent to expose the abdomen. For a rat, this typically involves securing the animal so that the hind legs are immobilized.

  • Injection Site: The injection should be made into the lower abdominal quadrant, off the midline, to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) and inject the solution.

Procedure for Subcutaneous (SC) Injection:

  • Preparation of Solution: Prepare the this compound solution in the chosen sterile vehicle.

  • Animal Restraint: Gently restrain the animal.

  • Injection Site: Lift a fold of skin, typically between the shoulder blades, to create a "tent".

  • Injection: Insert the needle into the base of the skin tent and inject the solution.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of the AMPA receptor by this compound leads to the influx of Na⁺ and, depending on the subunit composition (absence of GluA2), Ca²⁺ ions. This influx results in postsynaptic depolarization and the activation of various downstream signaling cascades that are crucial for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[7][8] Key downstream effectors include Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII), which regulate AMPA receptor trafficking and channel conductance.[9]

AMPA_Signaling AMPA (RS)-AMPA monohydrate AMPAR AMPA Receptor AMPA->AMPAR Ca_influx Ca²⁺ Influx (GluA2-lacking) AMPAR->Ca_influx Na_influx Na⁺ Influx AMPAR->Na_influx Depolarization Postsynaptic Depolarization PKA PKA Depolarization->PKA Activates G-protein coupled pathways CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC Na_influx->Depolarization Trafficking AMPAR Trafficking (Exocytosis/Endocytosis) CaMKII->Trafficking PKA->Trafficking PKC->Trafficking Plasticity Synaptic Plasticity (LTP/LTD) Trafficking->Plasticity

Caption: AMPA Receptor Signaling Cascade.

General Experimental Workflow for In Vivo Studies

This workflow outlines the typical steps involved in an in vivo study investigating the effects of this compound administration in animal models.

Experimental_Workflow A Animal Acclimation & Baseline Measurements B This compound Administration (e.g., ICV, IP, SC) A->B C Behavioral Testing (e.g., Morris Water Maze, Open Field Test) B->C D Physiological Monitoring (e.g., EEG, Electrophysiology) B->D E Tissue Collection & Post-mortem Analysis C->E D->E F Data Analysis & Interpretation E->F

Caption: In Vivo Experimental Workflow.

References

Troubleshooting & Optimization

Preventing (RS)-AMPA monohydrate precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of (RS)-AMPA monohydrate in experiments, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a potent and selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a subtype of ionotropic glutamate (B1630785) receptors. It is a racemic mixture containing both the active (S)-enantiomer and the inactive (R)-enantiomer. In neuroscience research, it is widely used to selectively activate AMPA receptors to study excitatory neurotransmission, synaptic plasticity, and various neurological disorders.

Q2: What is the solubility of this compound?

This compound is soluble in water.[1] Gentle warming can aid in its dissolution.[1] For more detailed solubility information, please refer to the table below.

Q3: How should I store this compound powder and its stock solutions?

  • Powder: Unopened this compound powder should be stored at room temperature.[1]

  • Stock Solutions: For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C.[2] MedChemExpress suggests that solutions can be stored for up to 1 month at -20°C and up to 6 months at -80°C, protected from light and stored under nitrogen.[2] Avoid repeated freeze-thaw cycles.[2]

Q4: Is there a more water-soluble form of (RS)-AMPA available?

Yes, (RS)-AMPA hydrobromide is a more water-soluble salt of (RS)-AMPA.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound from your experimental solution can compromise your results. The following guide provides solutions to common precipitation issues.

IssuePotential CauseRecommended Solution
Precipitation upon initial dissolution The concentration of this compound exceeds its solubility limit in the chosen solvent at room temperature.- Gently warm the solution while stirring. A water bath set to 30-40°C is often sufficient. - Ensure you are not exceeding the maximum concentration of 10 mM in water. - Consider using a different solvent system, such as PBS, where solubility has also been reported.[2]
Precipitation after cooling of a warmed solution The solution was supersaturated at a higher temperature and the compound is precipitating out as it returns to room temperature.- Maintain the solution at a slightly elevated temperature until it is further diluted for your experiment. - Prepare a fresh solution at a lower concentration that is stable at room temperature.
Precipitation when diluting a stock solution into a buffer The buffer composition (e.g., pH, salt concentration) is affecting the solubility of this compound.- Check the pH of your final solution. While specific pH-solubility profiles for (RS)-AMPA are not readily available, significant deviations from neutral pH can affect the charge state and solubility of compounds. - Prepare the stock solution in the same buffer as the final experimental solution, if possible.
Precipitation over time in a prepared solution The solution is unstable at the storage temperature or is undergoing degradation.- Prepare fresh solutions for each experiment.[2] - If storing solutions, filter-sterilize them through a 0.22 µm filter before storage to remove any potential nucleation sites.[2] - Aliquot solutions to avoid repeated freeze-thaw cycles.[2]
Quantitative Solubility Data
CompoundSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
This compoundWater1.8610With gentle warming.
This compoundPBS7.1434.97Clear solution.[2]
(S)-AMPAH₂O40214.86Requires sonication and heating to 60°C.[3]
(RS)-AMPA hydrobromideWater2.6710With gentle warming.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in Water
  • Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight is approximately 186.17 g/mol , but it is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis.

  • Add Solvent: Add the appropriate volume of high-purity water (e.g., Milli-Q or equivalent) to achieve a final concentration of 10 mM.

  • Dissolve: Vortex the solution briefly. If the compound does not fully dissolve, warm the solution gently in a water bath (30-40°C) while stirring or vortexing intermittently until the solid is completely dissolved.

  • Cool and Verify: Allow the solution to cool to room temperature. Visually inspect for any signs of precipitation.

  • Sterilization and Storage (Optional): If the stock solution is to be used for cell culture experiments, sterilize it by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_conc Is Concentration > 10 mM in Water? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes warm_solution Gently Warm Solution (30-40°C) check_conc->warm_solution No reduce_conc->warm_solution still_precipitates Still Precipitates? warm_solution->still_precipitates use_pbs Consider Using PBS as Solvent still_precipitates->use_pbs Yes check_storage Was Solution Stored Improperly? still_precipitates->check_storage No resolved Issue Resolved use_pbs->resolved prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Yes check_storage->resolved No aliquot_store Aliquot and Store at -20°C or -80°C prepare_fresh->aliquot_store aliquot_store->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Simplified AMPA Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMPA (RS)-AMPA AMPA_R AMPA Receptor AMPA->AMPA_R Binds to Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Opens Channel Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII activation) Depolarization->Downstream

Caption: Simplified signaling cascade upon AMPA receptor activation.

References

Technical Support Center: Mitigating (RS)-AMPA Monohydrate-Induced Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (RS)-AMPA monohydrate-induced excitotoxicity models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause(s) Suggested Solution(s)
No or low levels of cell death observed after this compound application. 1. Suboptimal (RS)-AMPA concentration: The concentration may be too low to induce excitotoxicity in your specific cell type. 2. Rapid receptor desensitization: AMPA receptors can desensitize quickly upon agonist binding, limiting ion influx. 3. Cell culture health: Neurons may be unhealthy or not mature enough to express sufficient AMPA receptors. 4. Incorrect assay timing: Cell death may occur at a later time point than when the assay was performed.1. Perform a dose-response curve: Test a range of (RS)-AMPA concentrations (e.g., 10 µM - 500 µM) to determine the optimal concentration for your model. 2. Use a positive allosteric modulator: Co-administer a compound like cyclothiazide (B1669527) (CTZ) to inhibit receptor desensitization.[1] 3. Ensure healthy cultures: Verify neuronal health and maturity morphologically and with viability markers before the experiment. 4. Optimize assay time points: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours post-insult) to identify the peak of cell death.
High levels of cell death in the control (untreated) group. 1. Poor cell culture conditions: Issues with media, supplements, incubator conditions (CO2, temperature, humidity), or contamination can cause baseline cell death. 2. Mechanical stress: Excessive handling or harsh media changes can damage cells. 3. Serum in media: Some serum batches can contain factors that are toxic to primary neurons or interfere with assays.1. Optimize culture conditions: Use high-quality reagents, maintain sterile technique, and ensure the incubator is properly calibrated. 2. Handle with care: Perform media changes gently and minimize disturbance to the culture plates. 3. Use serum-free media or test different serum lots: For sensitive neuronal cultures, consider using serum-free media formulations or pre-screening different lots of fetal bovine serum (FBS) for low toxicity.
High background noise in the LDH assay. 1. LDH in serum: Fetal bovine serum (FBS) in the culture medium contains LDH, which will contribute to the background signal. 2. Phenol (B47542) red interference: Phenol red in the culture medium can interfere with the colorimetric readings. 3. Contamination: Microbial contamination can lead to cell lysis and LDH release.1. Reduce or remove serum: Use low-serum (1-2%) or serum-free medium for the experiment. If serum is necessary, include a "medium only" control to subtract the background LDH activity. 2. Use phenol red-free medium: Switch to a medium formulation that does not contain phenol red for the duration of the experiment. 3. Maintain sterile technique: Regularly check cultures for any signs of contamination.
Low signal or unexpected results in the MTT assay. 1. Insufficient cell number: Too few cells will result in a low overall signal. 2. Low metabolic activity: The cell type may have a naturally low metabolic rate. 3. Interference from test compounds: Some compounds can directly reduce the MTT reagent or alter cellular metabolism, leading to inaccurate readings. 4. Incomplete formazan (B1609692) solubilization: The purple formazan crystals must be fully dissolved for accurate measurement.1. Optimize cell seeding density: Ensure a sufficient number of viable cells are present in each well at the time of the assay. 2. Increase incubation time: Extend the incubation period with the MTT reagent to allow for more formazan production. 3. Run a compound interference control: Test your compounds in cell-free wells with the MTT reagent to check for direct reduction. 4. Ensure complete solubilization: Use an appropriate solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) and ensure thorough mixing before reading the plate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced excitotoxicity?

A1: (RS)-AMPA is an agonist for the AMPA receptor, a type of ionotropic glutamate (B1630785) receptor. Upon binding, it causes the receptor's ion channel to open, leading to a rapid influx of sodium (Na+) and, in the case of AMPA receptors lacking the GluA2 subunit, calcium (Ca2+) ions. This influx leads to excessive neuronal depolarization. The subsequent massive increase in intracellular Ca2+ is a key trigger for excitotoxicity.[2][3] This Ca2+ overload activates various downstream pathways, including proteases like calpains and caspases, leading to mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[1][4][5][6][7]

Q2: How do I choose between a competitive and a non-competitive AMPA receptor antagonist for my experiment?

A2: Competitive antagonists, such as NBQX, bind to the same site as the agonist (glutamate or AMPA) and prevent its binding. Non-competitive antagonists, like GYKI 52466, bind to an allosteric site on the receptor to prevent channel opening, even when the agonist is bound.[8][9] The choice may depend on your experimental goals. Non-competitive antagonists can be more effective in situations of massive glutamate release where a competitive antagonist might be outcompeted. However, the kinetics and specific properties of each compound should be considered for your model.

Q3: What are some common neuroprotective agents used to mitigate AMPA-induced excitotoxicity and their typical concentrations?

A3: Several classes of compounds can be used. The most common are AMPA receptor antagonists. The table below summarizes some examples with concentrations reported in the literature.

Agent ClassExample AgentTypical In Vitro ConcentrationTypical In Vivo DoseReference(s)
Competitive AMPA Antagonist NBQX0.25 - 100 µM40 - 100 mg/kg[10][11][12][13]
Non-competitive AMPA Antagonist GYKI 5246610 - 80 µM25 - 75 mg/kg[10][14][15][16][17]
Calpain Inhibitor Calpeptin50 µMN/A[18]

Q4: Can other pathways be targeted to reduce AMPA-induced excitotoxicity?

A4: Yes, targeting downstream effectors of Ca2+ overload can be effective. For example, inhibitors of calpains (like calpeptin) or caspases can prevent the execution of cell death programs.[4][5][6][18] Additionally, since excitotoxicity involves mitochondrial dysfunction and oxidative stress, antioxidants could also provide some level of neuroprotection.

Experimental Protocols

Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures with this compound

Objective: To induce excitotoxic cell death in primary neuronal cultures for the evaluation of neuroprotective compounds.

Materials:

  • Mature primary neuronal cultures (e.g., cortical or hippocampal neurons, >10 days in vitro)

  • This compound stock solution (e.g., 10 mM in sterile water or appropriate buffer)

  • Neurobasal medium or other appropriate culture medium

  • Test compounds (neuroprotective agents) and vehicle controls

Procedure:

  • Prepare Cultures: Ensure primary neuronal cultures are mature and healthy, showing a dense network of neurites.

  • Pre-treatment (Optional): If evaluating a neuroprotective compound, replace the culture medium with fresh medium containing the desired concentration of the test compound or its vehicle. Incubate for the desired pre-treatment time (e.g., 30 minutes to 2 hours).

  • Induce Excitotoxicity: Add this compound to the culture medium to the final desired concentration (a typical starting range is 20-100 µM). If using a positive allosteric modulator like cyclothiazide (CTZ) to prevent desensitization, it is often added shortly before or concurrently with AMPA.

  • Incubation: Incubate the cultures for the desired duration of the excitotoxic insult (e.g., 30 minutes to 24 hours). The duration will depend on the neuronal type and the severity of the desired injury.

  • Washout (Optional): For acute insult models, the AMPA-containing medium can be removed after a short exposure (e.g., 30 minutes) and replaced with fresh culture medium (containing the test compound if applicable).

  • Post-insult Incubation: Return the cultures to the incubator for a period to allow for the development of cell death (typically 24 hours post-insult).

  • Assess Cell Viability/Death: Proceed with a cell viability or cytotoxicity assay, such as the LDH, MTT, or Calcein-AM/Ethidium Homodimer-1 assay.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.

Procedure:

  • Prepare Controls: In separate wells, prepare:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer (provided with most commercial kits) about 45 minutes before the assay.

    • Background control: Culture medium without cells.

  • Collect Supernatant: Carefully collect a portion of the culture supernatant from each well without disturbing the cells.

  • Perform Assay: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent mixture (substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubate: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Calculate Cytotoxicity:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: MTT Cell Viability Assay

Objective: To assess cell viability by measuring the metabolic activity of living cells.

Procedure:

  • Add MTT Reagent: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Mix: Mix thoroughly to ensure all formazan crystals are dissolved.

  • Read Absorbance: Measure the absorbance at a wavelength between 500-600 nm.

  • Calculate Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Visualizations

Signaling Pathways in AMPA-Induced Excitotoxicity

AMPA_Excitotoxicity_Pathway AMPA (RS)-AMPA AMPAR AMPA Receptor AMPA->AMPAR Na_Influx Na+ Influx AMPAR->Na_Influx Ca_Influx_AMPAR Ca2+ Influx (via GluA2-lacking AMPARs) AMPAR->Ca_Influx_AMPAR Depolarization Depolarization Na_Influx->Depolarization Ca_Influx_VGCC Ca2+ Influx (via VGCCs) Depolarization->Ca_Influx_VGCC Ca_Overload Intracellular Ca2+ Overload Ca_Influx_AMPAR->Ca_Overload Ca_Influx_VGCC->Ca_Overload Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria Calpain Calpain Activation Ca_Overload->Calpain JNK JNK Pathway Activation Ca_Overload->JNK ROS ROS Production Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase Necrosis Necrosis ROS->Necrosis Apoptosis Apoptosis Calpain->Apoptosis Caspase->Apoptosis JNK->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: AMPA-induced excitotoxicity signaling cascade.

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow Start Start: Mature Neuronal Culture Pretreat Pre-treat with Neuroprotective Compound or Vehicle Start->Pretreat Induce Induce Excitotoxicity with This compound Pretreat->Induce Incubate Incubate (e.g., 24 hours) Induce->Incubate Assess Assess Cell Viability / Cytotoxicity Incubate->Assess LDH LDH Assay Assess->LDH MTT MTT Assay Assess->MTT Calcein Calcein-AM / EthD-1 Staining Assess->Calcein Analyze Analyze Data and Determine Neuroprotection LDH->Analyze MTT->Analyze Calcein->Analyze

Caption: Workflow for evaluating neuroprotective agents.

Logical Relationship of Mitigation Strategies

Mitigation_Strategies cluster_upstream Upstream Targets cluster_downstream Downstream Targets Excitotoxicity AMPA-Induced Excitotoxicity Competitive Competitive AMPA Antagonists (e.g., NBQX) Competitive->Excitotoxicity Prevent NonCompetitive Non-Competitive AMPA Antagonists (e.g., GYKI 52466) NonCompetitive->Excitotoxicity Prevent CalpainInhibitors Calpain Inhibitors CalpainInhibitors->Excitotoxicity Inhibit Apoptosis CaspaseInhibitors Caspase Inhibitors CaspaseInhibitors->Excitotoxicity Inhibit Apoptosis Antioxidants Antioxidants Antioxidants->Excitotoxicity Reduce Oxidative Stress

Caption: Categories of excitotoxicity mitigation agents.

References

Optimizing (RS)-AMPA monohydrate concentration for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (RS)-AMPA monohydrate concentration for specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary neuronal cultures?

A1: For primary neuronal cultures, a starting concentration range of 10-100 µM is generally recommended. However, the optimal concentration is highly dependent on the specific neuron type, culture density, and the experimental endpoint. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary significantly, from a few minutes for acute stimulation to several hours or even days for chronic treatment studies. For acute electrophysiological recordings, an application of 1-5 minutes is common. For studies investigating downstream signaling or gene expression changes, longer incubation times of 1 to 24 hours may be necessary.

Q3: I am not observing any cellular response after applying this compound. What are the possible causes?

A3: Several factors could contribute to a lack of response. First, verify the viability of your cells and ensure they express AMPA receptors. Low receptor expression is a common reason for a diminished response. Second, confirm the purity and activity of your this compound stock solution. Improper storage can lead to degradation. Finally, consider the presence of antagonists in your culture medium or issues with the application method that might prevent the compound from reaching the receptors.

Q4: My cells are showing signs of excitotoxicity after treatment with this compound. How can I mitigate this?

A4: Excitotoxicity is a known concern with AMPA receptor agonists. To mitigate this, consider reducing the concentration of this compound or shortening the incubation time. Co-application with an NMDA receptor antagonist, such as AP5, can also help reduce excitotoxicity, as excessive AMPA receptor activation can lead to subsequent NMDA receptor-mediated toxicity. Ensuring the culture medium contains adequate neuroprotective factors can also be beneficial.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death/Excitotoxicity Concentration of (RS)-AMPA is too high.Perform a dose-response curve to identify a sub-toxic concentration. Start with a lower range (e.g., 1-10 µM).
Prolonged incubation time.Reduce the duration of exposure. For acute studies, minutes may be sufficient.
High density of AMPA receptors on the cell type.Use a lower concentration range and consider co-treatment with an AMPA receptor antagonist (e.g., CNQX) as a control.
Secondary NMDA receptor activation.Co-incubate with an NMDA receptor antagonist like AP5 (50 µM).
No Observable Effect Low or no AMPA receptor expression on the cell type.Verify AMPA receptor subunit expression using techniques like immunocytochemistry, Western blot, or qPCR.
Degraded or inactive this compound.Prepare a fresh stock solution. Ensure proper storage of the compound (typically at -20°C). Purchase from a reputable supplier.
Presence of antagonists in the media.Ensure no known AMPA receptor antagonists are present in your culture medium or buffers.
Insufficient incubation time.Increase the incubation time, especially for downstream signaling or gene expression analysis.
High Variability Between Experiments Inconsistent cell culture conditions.Standardize cell seeding density, culture age, and media composition.
Inconsistent preparation of (RS)-AMPA solution.Prepare fresh stock solutions for each experiment or aliquot and store properly to avoid freeze-thaw cycles.
Pipetting errors.Calibrate pipettes regularly and use precise pipetting techniques.

Experimental Protocols

Determining Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines a general method for determining the optimal concentration of this compound for a specific cell type by measuring a relevant cellular response (e.g., calcium influx, cytotoxicity, or electrophysiological recording).

Materials:

  • This compound

  • Specific cell type of interest (e.g., primary cortical neurons)

  • Culture medium and supplements

  • Assay-specific reagents (e.g., Fluo-4 AM for calcium imaging, LDH assay kit for cytotoxicity)

  • Multi-well plates (e.g., 96-well plate)

  • Plate reader, microscope, or electrophysiology rig

Methodology:

  • Cell Plating: Plate cells at a consistent density in a multi-well plate and allow them to adhere and mature for an appropriate amount of time.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent (e.g., water or DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period, which will depend on the assay being performed.

  • Assay Performance: Following incubation, perform the selected assay to measure the cellular response.

  • Data Analysis: Plot the measured response as a function of the this compound concentration. Determine the EC50 (half-maximal effective concentration) or the optimal concentration that elicits the desired effect without significant toxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_plating Plate Cells cell_treatment Treat Cells cell_plating->cell_treatment stock_prep Prepare (RS)-AMPA Stock serial_dilution Create Serial Dilutions stock_prep->serial_dilution serial_dilution->cell_treatment incubation Incubate cell_treatment->incubation assay Perform Assay incubation->assay data_analysis Analyze Data assay->data_analysis optimal_conc Determine Optimal Concentration data_analysis->optimal_conc

Dose-response experimental workflow.

Signaling Pathways

Activation of AMPA receptors by this compound leads to the influx of Na+ ions, causing depolarization of the neuronal membrane. This initial depolarization can trigger the activation of voltage-gated calcium channels (VGCCs) and, if the depolarization is strong enough, relieve the Mg2+ block on NMDA receptors, leading to further Ca2+ influx. The subsequent increase in intracellular Ca2+ activates a cascade of downstream signaling pathways.

ampa_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Na⁺ Influx NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion VGCC VGCC VGCC->Ca_ion Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates AMPA (RS)-AMPA AMPA->AMPA_R Binds Depolarization->NMDA_R Relieves Mg²⁺ Block Depolarization->VGCC Activates

AMPA receptor signaling cascade.

Controlling for off-target effects of (RS)-AMPA monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (RS)-AMPA monohydrate and controlling for its potential off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic glutamate (B1630785) analog. It is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[1][2] Its primary action is to bind to and activate AMPA receptors, leading to the influx of sodium ions (and in some cases, calcium ions) into the neuron. This influx causes depolarization of the postsynaptic membrane, mediating fast excitatory neurotransmission in the central nervous system.[3][4]

Q2: Is this compound known for significant off-target effects?

This compound is considered highly selective for AMPA receptors and generally does not interact with binding sites for kainic acid or NMDA receptors.[1][2] However, like any pharmacological agent, the possibility of off-target effects cannot be entirely dismissed, especially at high concentrations. Potential off-target effects could arise from interactions with other unidentified binding sites or indirect consequences of AMPA receptor over-activation.

Q3: What are the typical working concentrations for this compound in in vitro experiments?

The effective concentration of this compound is dose-dependent and can vary between different neuronal preparations.[1][2] Generally, concentrations in the range of 1-100 µM are used. For example, application of 10⁻⁵ M (10 µM) this compound has been shown to produce small depolarizations (3-7 mV), while 10⁻⁴ M (100 µM) can induce larger depolarizations (4-33 mV).[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect after (RS)-AMPA application. 1. Inadequate Concentration: The concentration of (RS)-AMPA may be too low to elicit a response in your specific cell type or preparation.1. Perform a dose-response experiment, systematically increasing the concentration of (RS)-AMPA (e.g., from 1 µM to 100 µM) to determine the effective range.
2. Receptor Desensitization: Prolonged exposure to AMPA can lead to rapid receptor desensitization, where the receptors become unresponsive to the agonist.[5][6]2. Apply (RS)-AMPA for shorter durations. Consider using a positive allosteric modulator like cyclothiazide (B1669527) (CTZ), which can block AMPA receptor desensitization.[7]
3. Poor Compound Stability: The this compound solution may have degraded.3. Prepare fresh solutions of this compound before each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier.
Excessive excitotoxicity or cell death observed. 1. Concentration Too High: The concentration of (RS)-AMPA is likely causing overstimulation of AMPA receptors, leading to excitotoxic cell death.1. Reduce the concentration of (RS)-AMPA. Refer to your dose-response curve to find a concentration that elicits the desired physiological effect without causing widespread cell death.
2. Prolonged Exposure: Continuous activation of AMPA receptors can lead to excitotoxicity.2. Limit the duration of (RS)-AMPA application.
3. Calcium Influx: If the AMPA receptors in your system are calcium-permeable (lacking the GluA2 subunit), excessive calcium influx can contribute to excitotoxicity.[3]3. Use a selective antagonist for calcium-permeable AMPA receptors if you suspect this is the primary issue.
Variability in experimental results. 1. Differences in Cell Culture Conditions: Variations in cell density, age of cultures, or media composition can affect neuronal responsiveness.1. Standardize all cell culture protocols to ensure consistency across experiments.
2. Inconsistent Drug Application: The method of (RS)-AMPA application may not be uniform.2. Ensure consistent and rapid application of the compound, especially in electrophysiology experiments, to minimize variability due to receptor desensitization.
3. Presence of Endogenous Ligands: Basal levels of glutamate in the culture medium can affect the response to exogenously applied AMPA.3. Consider performing experiments in a glutamate-free medium or in the presence of an enzyme that degrades glutamate.

Experimental Protocols

Protocol 1: Validating On-Target Effects of this compound Using a Selective Antagonist

This protocol describes how to confirm that the observed effects of this compound are mediated by AMPA receptors using a selective antagonist like NBQX or CNQX.

Materials:

  • This compound

  • Selective AMPA receptor antagonist (e.g., NBQX, CNQX)

  • Your experimental system (e.g., cultured neurons, brain slices)

  • Recording equipment (e.g., for electrophysiology, calcium imaging)

Procedure:

  • Establish a Baseline: Record the baseline activity of your experimental system before any drug application.

  • Apply this compound: Apply a predetermined effective concentration of this compound and record the response (e.g., change in membrane potential, firing rate, or intracellular calcium levels).

  • Washout: Wash out the this compound and allow the system to return to baseline.

  • Pre-incubate with Antagonist: Apply a selective AMPA receptor antagonist (e.g., 10 µM NBQX) and incubate for a sufficient period to ensure receptor blockade.

  • Co-apply (RS)-AMPA and Antagonist: While still in the presence of the antagonist, re-apply the same concentration of this compound.

  • Record and Analyze: Record the response. A significant reduction or complete block of the (RS)-AMPA-induced response in the presence of the antagonist confirms that the effect is mediated by AMPA receptors.

Protocol 2: Dose-Response Curve for this compound

This protocol outlines the steps to determine the effective concentration range of this compound in your experimental system.

Materials:

  • This compound

  • Your experimental system

  • Recording equipment

Procedure:

  • Prepare a Range of Concentrations: Prepare a series of dilutions of this compound, for example, from 0.1 µM to 100 µM.

  • Establish a Baseline: Record the baseline activity of your system.

  • Sequential Application: Sequentially apply each concentration of this compound, starting from the lowest. Ensure a washout period and return to baseline between each application.

  • Record the Response: Measure the peak response at each concentration.

  • Plot and Analyze: Plot the response as a function of the this compound concentration. This will allow you to determine key parameters such as the EC50 (half-maximal effective concentration).

Quantitative Data Summary

Compound Action Typical Concentration Range Selective Antagonists Antagonist Concentration
This compoundAMPA Receptor Agonist1 - 100 µMNBQX10 µM
CNQX10 µM

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMPA (RS)-AMPA AMPAR AMPA Receptor AMPA->AMPAR Binds to Na_Ca_Influx Na+/Ca2+ Influx AMPAR->Na_Ca_Influx Opens channel Lyn_Kinase Lyn Kinase AMPAR->Lyn_Kinase Activates Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Plasticity Synaptic Plasticity (LTP/LTD) Depolarization->Plasticity MAPK_Pathway MAPK Pathway Lyn_Kinase->MAPK_Pathway Gene_Expression Gene Expression (e.g., BDNF) MAPK_Pathway->Gene_Expression Gene_Expression->Plasticity

Caption: Simplified AMPA receptor signaling pathway.

Experimental_Workflow cluster_validation On-Target Effect Validation cluster_troubleshooting Troubleshooting Workflow A 1. Establish Baseline Activity B 2. Apply (RS)-AMPA (e.g., 10 µM) A->B C 3. Washout B->C D 4. Apply AMPA Antagonist (e.g., 10 µM NBQX) C->D E 5. Co-apply (RS)-AMPA and Antagonist D->E F 6. Analyze Response: Effect should be blocked E->F G Experiment with (RS)-AMPA H Unexpected Result? G->H I No Response H->I Yes J Excitotoxicity H->J Yes O Successful Experiment H->O No K Increase Concentration (Dose-Response) I->K L Check for Desensitization I->L M Decrease Concentration J->M N Reduce Exposure Time J->N

Caption: Experimental and troubleshooting workflows.

References

Technical Support Center: Enhancing Reproducibility in (RS)-AMPA Monohydrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with (RS)-AMPA monohydrate. Our goal is to improve the reproducibility of your research by providing clear, actionable advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the racemic mixture used?

A1: this compound is a racemic mixture of the active (S)-enantiomer and the inactive (R)-enantiomer of AMPA.[1] It is a defining agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors, which are crucial for fast excitatory neurotransmission in the central nervous system.[1] The racemic mixture is often used in initial studies for cost-effectiveness and to establish baseline effects, while the pure (S)-enantiomer is used for more precise pharmacological characterization.

Q2: How should I store this compound for long-term stability?

A2: For long-term stability, this compound solid should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Some suppliers recommend storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2][3]

Q3: What is the best solvent for preparing this compound stock solutions?

A3: Water is the recommended solvent for this compound.[1] Solubility in water is typically around 10 mM, and gentle warming may be required for complete dissolution. For in vivo experiments, it is advisable to prepare fresh solutions daily and sterilize them by filtration through a 0.22 µm filter.[2][3]

Q4: Why am I observing high variability in my experimental results?

A4: High variability in experiments with this compound can stem from several factors. The hydration state of the compound can vary between batches, affecting the actual concentration of your stock solutions.[4] It is crucial to use the batch-specific molecular weight provided by the supplier for accurate calculations. Additionally, the heterogeneous expression of AMPA receptor subunits (GluA1-4) in different cell types or brain regions can lead to varied responses.[5][6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no response to AMPA application 1. Degraded AMPA solution: Improper storage or multiple freeze-thaw cycles. 2. Low AMPA receptor expression: The cell line or neuronal culture may have low levels of AMPA receptors. 3. Incorrect concentration: Calculation errors, especially if not accounting for the monohydrate form. 4. Receptor desensitization: Prolonged exposure to high concentrations of AMPA can lead to rapid receptor desensitization.[8]1. Prepare fresh stock solutions from the solid compound. Aliquot and store properly.[2][3] 2. Verify AMPA receptor expression using techniques like Western blotting or qPCR. Consider using a cell line with known high expression. 3. Recalculate the concentration using the batch-specific molecular weight from the certificate of analysis. 4. Apply AMPA for shorter durations or use a lower concentration. Consider co-application with a positive allosteric modulator like cyclothiazide (B1669527) to reduce desensitization.[9]
Inconsistent dose-response curve 1. Inaccurate dilutions: Pipetting errors during serial dilutions. 2. Variability in cell health: Inconsistent cell density or viability across wells or plates. 3. Batch-to-batch variation of AMPA: Differences in purity or hydration state.1. Prepare a fresh dilution series and use calibrated pipettes. 2. Ensure uniform cell seeding and monitor cell health throughout the experiment. 3. If possible, use the same batch of this compound for a complete set of experiments. Always refer to the batch-specific data sheet.[4]
Unexpected off-target effects 1. High concentration of AMPA: At very high concentrations, specificity may be reduced. 2. Contamination of the compound or solutions. 1. Perform a thorough dose-response analysis to identify the optimal concentration range. (RS)-AMPA is selective and does not interfere with kainic acid or NMDA binding sites at typical working concentrations.[1][2][3] 2. Use sterile techniques for solution preparation and ensure the purity of the compound is ≥95%.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₄ • H₂O[1]
Molecular Weight ~186.17 g/mol (anhydrous)
Purity ≥95% - ≥99% (HPLC)[1]
Appearance Solid[1]
Storage Temperature -20°C[1]
Long-term Stability ≥ 4 years at -20°C[1]

Table 2: Solubility Data for this compound

SolventMaximum ConcentrationNotesSource(s)
Water10 mM (1.86 mg/mL)Gentle warming may be required.[1]
DMSOSoluble (in most cases)-[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the Batch-Specific Molecular Weight: Obtain the precise molecular weight from the Certificate of Analysis provided by the supplier, as it can vary due to hydration.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of sterile, purified water to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the solution and, if necessary, warm it gently (e.g., in a 37°C water bath) until the solid is completely dissolved.

  • Sterilization (for cell culture): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[2][3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2][3]

Protocol 2: In Vitro Calcium Imaging Assay in Cultured Neurons
  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine).

  • Dye Loading: Once cells reach the desired confluency and differentiation state, load them with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.

  • AMPA Application: Prepare working solutions of this compound in an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺). Add the AMPA solution to the cells at the desired final concentration.

  • Data Acquisition: Record the change in fluorescence intensity over time using a fluorescence microscope equipped with a camera and appropriate filter sets.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F₀) to determine the cellular response to AMPA stimulation.

Mandatory Visualizations

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate_AMPA (RS)-AMPA / Glutamate AMPAR AMPA Receptor Glutamate_AMPA->AMPAR Binds Na_Influx Na+ Influx AMPAR->Na_Influx Opens Channel Ca_Influx Ca2+ Influx (GluA2-lacking AMPARs) AMPAR->Ca_Influx Opens Channel Lyn_Kinase Lyn Kinase AMPAR->Lyn_Kinase Activates Depolarization Depolarization Na_Influx->Depolarization Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Plasticity Depolarization->Plasticity MAPK_Pathway MAPK Pathway Lyn_Kinase->MAPK_Pathway Activates BDNF_Expression BDNF Expression MAPK_Pathway->BDNF_Expression Increases BDNF_Expression->Plasticity

Caption: AMPA Receptor signaling pathways.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis & Troubleshooting Start Start Experiment Check_Purity Check Compound Purity (≥95%) Start->Check_Purity Calc_Conc Calculate Concentration (Use Batch MW) Check_Purity->Calc_Conc Prep_Stock Prepare Stock Solution (e.g., 10 mM in H2O) Calc_Conc->Prep_Stock Store_Stock Aliquot & Store (-20°C or -80°C) Prep_Stock->Store_Stock Prep_Working Prepare Working Solution (Fresh Dilutions) Store_Stock->Prep_Working New Experiment Day Run_Assay Run Assay (e.g., Ca2+ Imaging) Prep_Working->Run_Assay Collect_Data Collect Data Run_Assay->Collect_Data Analyze_Data Analyze Data Collect_Data->Analyze_Data Results_OK Results Reproducible? Analyze_Data->Results_OK Troubleshoot Troubleshoot Results_OK->Troubleshoot No End End Results_OK->End Yes Review_Protocol Review Protocol: - Cell Health - Reagent Stability - Equipment Calibration Troubleshoot->Review_Protocol Review_Protocol->Start Re-run Experiment

Caption: Troubleshooting workflow for AMPA experiments.

References

Technical Support Center: (RS)-AMPA Monohydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of (RS)-AMPA monohydrate in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, stock solutions of this compound should be aliquoted and stored to minimize freeze-thaw cycles.[1] Recommended storage conditions are outlined in the table below.

Q2: How long can I store this compound solutions at different temperatures?

A2: The recommended storage periods are provided in the table below. It is advised to use the solution within these timeframes to ensure its potency and purity.[1]

Q3: What is the solubility of this compound in water?

A3: this compound is soluble in water. The maximum concentration is approximately 10 mM (1.86 mg/mL), which may require gentle warming to fully dissolve. A more water-soluble hydrobromide salt is also available.

Q4: Should I be concerned about the photostability of my this compound solution?

A4: Yes, exposure to light can potentially degrade the compound. It is recommended to store stock solutions protected from light.[1] For experiments requiring exposure to light, it is crucial to run appropriate controls.

Q5: What are the potential degradation pathways for this compound in solution?

A5: Like many pharmaceutical compounds, this compound in solution may be susceptible to hydrolysis (especially at non-neutral pH), oxidation, and photolysis. Forced degradation studies can help elucidate these specific pathways.

Summary of Storage and Solubility Data

ParameterRecommendationCitation
Storage Temperature -20°C (short-term) or -80°C (long-term)[1]
Storage Duration Up to 1 month at -20°C; Up to 6 months at -80°C[1]
Storage Conditions Protect from light, store under nitrogen if possible.[1]
Solubility in Water Up to 10 mM (1.86 mg/mL) with gentle warming.
Freeze-Thaw Cycles Minimize by aliquoting the stock solution.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or inconsistent experimental results. Degradation of this compound solution due to improper storage.Prepare a fresh stock solution from solid compound. Verify storage conditions (temperature, light protection). Perform a stability check of the old stock solution using the HPLC method described below.
Inaccurate concentration of the stock solution.Re-calculate the required mass for your desired concentration. Use a calibrated balance for weighing.
Precipitate forms in the solution upon thawing. Solution may have been prepared at a concentration exceeding its solubility at lower temperatures.Gently warm the solution to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution.
Loss of compound activity over time. Gradual degradation of this compound.Always use freshly prepared solutions for critical experiments. If storing, strictly adhere to the recommended -80°C for long-term storage.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in HPLC-grade water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to a light source in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both samples after a defined exposure period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.

Objective: To quantify the amount of intact this compound and detect the formation of degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 5% B5-15 min: 5% to 95% B15-20 min: 95% B20-21 min: 95% to 5% B21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation (Abbreviated):

  • Specificity: Analyze stressed samples to ensure the separation of the main peak from any degradation product peaks.

  • Linearity: Prepare a series of standard solutions of this compound and plot the peak area against concentration to establish linearity.

  • Accuracy and Precision: Determine by analyzing replicate injections of known concentrations.

Mandatory Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor (GluA1/2/3/4) Glutamate->AMPAR Binds AMPA (RS)-AMPA AMPA->AMPAR Binds Na_Ca Na+ Influx Ca2+ Influx AMPAR->Na_Ca Opens Channel Depolarization Depolarization Na_Ca->Depolarization CaMKII CaMKII Na_Ca->CaMKII Activates PKC PKC Na_Ca->PKC Activates LTP LTP / LTD (Synaptic Plasticity) Depolarization->LTP CaMKII->LTP PKC->LTP Experimental_Workflow start Start: (RS)-AMPA Monohydrate (Solid) weigh Weigh Compound start->weigh dissolve Dissolve in Solvent (e.g., Water) weigh->dissolve prepare_stock Prepare Stock Solution (e.g., 10 mM) dissolve->prepare_stock filter Filter Sterilize (0.22 µm filter) prepare_stock->filter aliquot Aliquot into Cryovials filter->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term use Use in Experiment store_short->use store_long->use Troubleshooting_Logic start Inconsistent Experimental Results Observed check_solution Is the (RS)-AMPA solution freshly prepared? start->check_solution check_storage Was the solution stored correctly (-80°C, dark)? check_solution->check_storage No check_concentration Were calculations and weighing correct? check_solution->check_concentration Yes prepare_fresh Action: Prepare a fresh solution from solid. check_storage->prepare_fresh verify_storage Action: Review storage protocol. Use fresh aliquot. check_storage->verify_storage No check_storage->check_concentration Yes verify_storage->prepare_fresh recalculate Action: Recalculate and prepare a new solution. check_concentration->recalculate No other_factors Consider other experimental variables. check_concentration->other_factors Yes recalculate->prepare_fresh

References

Technical Support Center: (RS)-AMPA Monohydrate in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (RS)-AMPA monohydrate in electrophysiology experiments. Our goal is to help you avoid common artifacts and ensure high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in electrophysiology?

This compound is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors. In electrophysiology, it is used to selectively activate AMPA receptors to study their function, including channel kinetics, synaptic plasticity, and the effects of novel drug candidates.[1] It does not significantly interact with kainate or NMDA receptors, ensuring targeted activation.[2]

Q2: What are the common artifacts to watch out for when using this compound?

The most common issues encountered are related to receptor desensitization, solution stability, and potential excitotoxicity. These can manifest as:

  • Rapidly decaying currents: This is often due to the natural process of AMPA receptor desensitization, where the receptor enters a non-conducting state despite the continued presence of the agonist.[3][4]

  • Inconsistent responses: This may arise from instability of the this compound solution, leading to a decrease in the effective concentration over time.

  • Cell death or irreversible changes in cell health: High concentrations or prolonged application of this compound can lead to excitotoxicity, causing neuronal damage.[5]

Q3: How should I prepare and store this compound solutions?

Proper solution preparation and storage are critical for reproducible results.

  • This compound is soluble in water. Gentle warming can aid dissolution. For the hydrobromide salt, which is more water-soluble, similar procedures apply.

  • Stock solutions: It is recommended to prepare a concentrated stock solution (e.g., 10 mM in water).

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[2] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[2]

  • Working solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in your extracellular recording solution. Ensure the final solution is filtered (0.22 µm filter) before use.[2]

Troubleshooting Guide

Issue/Artifact Potential Cause Recommended Solution
Rapid current decay (desensitization) AMPA receptors naturally desensitize in the presence of an agonist. This is a physiological property, not necessarily an artifact.- Use a rapid perfusion system to minimize the duration of agonist application.- To study activation kinetics without desensitization, co-apply a positive allosteric modulator like cyclothiazide (B1669527) (CTZ), which blocks desensitization.[6]- Be aware that the extent of desensitization can vary based on the AMPA receptor subunit composition.
Inconsistent or diminishing responses over time The this compound in the working solution may be degrading or precipitating.- Prepare fresh working solutions daily from a frozen stock.- Ensure the pH of your final recording solution is stable after adding the compound.- Visually inspect the solution for any signs of precipitation, especially at higher concentrations.
High baseline noise or seal instability after application The application of the agonist may be causing excitotoxicity, leading to cell swelling or membrane damage.- Reduce the concentration of this compound to the lowest effective level.- Limit the duration of agonist application.- Ensure your recording solution contains appropriate physiological ion concentrations to maintain cell health.
No response or very small response to this compound The concentration of the agonist may be too low, or the cells may have a low density of AMPA receptors.- Verify the final concentration of your working solution.- If possible, confirm the expression of AMPA receptors in your cell type.- Increase the concentration of this compound incrementally. Typical working concentrations range from 1-100 µM.[1]

Quantitative Data

Table 1: Solubility of this compound and its Hydrobromide Salt

CompoundSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
This compoundWater1.8610Gentle warming may be required.
(RS)-AMPA HydrobromideWater2.6710More water-soluble than the monohydrate form.

Table 2: Reported EC50 Values for AMPA in Electrophysiological Recordings

PreparationEC50 (µM)Reference
Cultured Rat Cortical Neurons17[7]
Cultured Rat Spinal Cord Neurons11[1][7]
Active Enantiomer (S)-AMPA3.5[8]

Note: EC50 values can vary depending on the specific cell type, receptor subunit composition, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the required mass: Based on the batch-specific molecular weight provided on the certificate of analysis, calculate the mass of this compound needed to prepare a 10 mM stock solution in sterile water.

  • Dissolution: Add the calculated mass to the appropriate volume of sterile water. If needed, gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.

  • Sterilization and Aliquoting: Filter the stock solution through a 0.22 µm syringe filter. Aliquot the solution into smaller volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Whole-Cell Patch-Clamp Recording of AMPA-Mediated Currents
  • Cell Preparation: Prepare your cells (e.g., cultured neurons or acute brain slices) according to your standard laboratory protocol.

  • Recording Setup: Establish a whole-cell patch-clamp configuration on a target neuron.

  • Solution Preparation: Thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in your artificial cerebrospinal fluid (aCSF) or other extracellular recording solution. Ensure the solution is well-mixed and filtered.

  • Agonist Application: Apply the this compound-containing solution to the patched cell using a rapid perfusion system.

  • Data Acquisition: Record the induced currents using your data acquisition software.

  • Washout: Wash out the agonist with the control extracellular solution and allow the cell to recover before subsequent applications.

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / AMPA AMPA_R AMPA Receptor Glutamate->AMPA_R Binding Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Channel Opening Depolarization Membrane Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Activation Na_Ca_influx->CaMKII PKC PKC Activation Na_Ca_influx->PKC Excitotoxicity Excitotoxicity Na_Ca_influx->Excitotoxicity Excessive Activation LTP Synaptic Plasticity (LTP) Depolarization->LTP CaMKII->LTP PKC->LTP

Caption: Canonical AMPA receptor signaling pathway.

Troubleshooting_Workflow cluster_yes cluster_no cluster_solutions Start Experiment Start: Apply (RS)-AMPA CheckResponse Response Observed? Start->CheckResponse CheckArtifacts Artifacts Present? CheckResponse->CheckArtifacts Yes TroubleshootNoResponse Troubleshoot: - Check Concentration - Verify Receptor Expression CheckResponse->TroubleshootNoResponse No RapidDecay Rapid Current Decay? CheckArtifacts->RapidDecay Yes GoodData Good Data CheckArtifacts->GoodData No InconsistentResponse Inconsistent Response? RapidDecay->InconsistentResponse No Sol_Desensitization Address Desensitization: - Rapid Perfusion - Use CTZ RapidDecay->Sol_Desensitization Yes CellDeath Cell Damage? InconsistentResponse->CellDeath No Sol_Stability Address Stability: - Fresh Solution - Check pH InconsistentResponse->Sol_Stability Yes CellDeath->GoodData No Sol_Excitotoxicity Address Excitotoxicity: - Lower Concentration - Shorter Application CellDeath->Sol_Excitotoxicity Yes

Caption: Troubleshooting workflow for (RS)-AMPA experiments.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of (RS)-AMPA Monohydrate and (S)-AMPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of key pharmacological agents is critical for accurate and reproducible experimental design. This guide provides a detailed comparison of the in vitro efficacy of the racemic mixture (RS)-AMPA monohydrate and its constituent enantiomer, (S)-AMPA, as agonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a ligand-gated ion channel that, upon activation, facilitates the influx of sodium and calcium ions, leading to neuronal depolarization.[1][2] The potency and efficacy of agonists for this receptor are crucial determinants of their experimental utility. This guide presents a comprehensive analysis of available in vitro data to delineate the functional differences between (RS)-AMPA and its chirally pure (S)-enantiomer.

Quantitative Efficacy Comparison

Experimental data consistently demonstrates that the agonist activity of the racemic (RS)-AMPA resides primarily in the (S)-enantiomer. The (R)-enantiomer is reported to be virtually inactive.[3] This is reflected in the lower half-maximal effective concentration (EC₅₀) of (S)-AMPA compared to the racemic mixture.

CompoundAssay TypePreparationEC₅₀ (µM)Reference
(S)-AMPA ElectrophysiologyNot Specified3.5[4]
(RS)-AMPA ElectrophysiologyRat Hippocampal Brain Slice11[5]
(RS)-AMPA Electrophysiology (GluA1-flop)Xenopus Oocytes12[6]
(RS)-AMPA ElectrophysiologyCultured Rat Spinal Cord Neurons11[7]
(RS)-AMPA ElectrophysiologyCultured Rat Cortical Neurons17[7]

Experimental Methodologies

The data presented in this guide are derived from two primary in vitro techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a ligand for its receptor.

Experimental Protocol:

  • Membrane Preparation: Synaptic membranes are prepared from rat brain tissue. The tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). The homogenate undergoes centrifugation to pellet the membranes, which are then washed and resuspended in a suitable buffer.[8]

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand, such as --INVALID-LINK---AMPA, and varying concentrations of the unlabeled test compound ((RS)-AMPA or (S)-AMPA). The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[8]

  • Separation of Bound and Free Ligand: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.[8]

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8]

  • Data Analysis: The data are used to generate competition binding curves, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the test compound that displaces 50% of the radiolabeled ligand from the receptor.

cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Preparation Incubation Incubation with [3H]AMPA & Test Compound Membrane Prep->Incubation Add Filtration Filtration Incubation->Filtration Separate Bound/ Free Ligand Counting Scintillation Counting Filtration->Counting Measure Radioactivity Analysis IC50 Determination Counting->Analysis Calculate

Workflow for a typical radioligand binding assay.
Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology is utilized to directly measure the ion currents elicited by agonist binding to AMPA receptors on the cell membrane.

Experimental Protocol:

  • Cell/Tissue Preparation: Recordings can be performed on cultured neurons, acutely prepared brain slices (e.g., from the rat hippocampus), or Xenopus oocytes expressing specific AMPA receptor subunits.[5][6][7]

  • Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The neuron is held at a specific membrane potential (e.g., -60 mV).[5]

  • Agonist Application: The agonist ((RS)-AMPA or (S)-AMPA) is applied to the cell at various concentrations through the perfusion system.

  • Current Measurement: The binding of the agonist to AMPA receptors opens the ion channels, resulting in an inward current (at negative holding potentials) that is recorded by the patch-clamp amplifier.

  • Data Analysis: The peak amplitude of the current response is measured for each agonist concentration. These data are then used to construct a dose-response curve, from which the EC₅₀ value is calculated. The EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.

cluster_1 Whole-Cell Patch-Clamp Workflow Cell Prep Cell/Slice Preparation Patching Whole-Cell Patching Cell Prep->Patching Agonist App Agonist Application Patching->Agonist App Recording Current Recording Agonist App->Recording Analysis EC50 Determination Recording->Analysis

Workflow for determining agonist EC₅₀ via patch-clamp.

AMPA Receptor Signaling Pathway

The binding of an agonist like (S)-AMPA to the AMPA receptor initiates a cascade of events leading to neuronal excitation.

  • Agonist Binding: (S)-AMPA binds to the ligand-binding domain of the AMPA receptor.

  • Conformational Change: This binding induces a conformational change in the receptor protein.

  • Channel Opening: The conformational change opens the integral ion channel.

  • Ion Influx: Sodium (Na⁺) and, depending on the subunit composition, calcium (Ca²⁺) ions flow into the neuron down their electrochemical gradients.[2]

  • Depolarization: The influx of positive ions leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).

  • Downstream Signaling: Significant Ca²⁺ influx can activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which can lead to changes in gene expression and contribute to synaptic plasticity.[9][10]

cluster_2 AMPA Receptor Signaling Agonist (S)-AMPA Receptor AMPA Receptor Agonist->Receptor Binds Channel Ion Channel Opening Receptor->Channel Influx Na+/Ca2+ Influx Channel->Influx Depolarization Depolarization (EPSP) Influx->Depolarization Signaling Downstream Signaling (e.g., MAPK) Depolarization->Signaling

Simplified AMPA receptor activation and signaling cascade.

Conclusion

The in vitro data unequivocally indicate that (S)-AMPA is the more potent enantiomer , exhibiting a significantly lower EC₅₀ value compared to the racemic (RS)-AMPA mixture. This is because the (R)-enantiomer is largely inactive, effectively diluting the concentration of the active compound in the racemic mixture. For researchers aiming for precise control over AMPA receptor activation and dose-response relationships, the use of the chirally pure (S)-AMPA is highly recommended. The choice between (RS)-AMPA and (S)-AMPA will depend on the specific requirements of the experiment, with (S)-AMPA being the superior choice for studies demanding high potency and specificity.

References

A Comparative Guide to (RS)-AMPA Monohydrate, Kainate, and NMDA for Neurobiological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of excitatory neurotransmission, a clear understanding of the pharmacological tools available is paramount. This guide provides an objective comparison of three key glutamate (B1630785) receptor agonists: (RS)-AMPA monohydrate, kainate, and N-methyl-D-aspartate (NMDA). This document outlines their performance, supported by experimental data, to aid in the selection of the appropriate compound for specific research applications.

Quantitative Comparison of Agonist Properties

The following tables summarize the key quantitative data for this compound, kainate, and NMDA, focusing on their binding affinities (Ki) and potencies (EC50) at their respective ionotropic glutamate receptors.

CompoundReceptor SubtypeKi (nM)EC50 (µM)Ion Permeability
This compound AMPA ReceptorsNot explicitly found for the racemate; IC50 from [3H]AMPA binding is 0.04 ± 0.005 µM[1]11 - 17Primarily Na+, K+
Kainate Kainate Receptors (low-affinity subunits: GluK1-3)13 - 76Varies by subunit (e.g., GluK2: 294 ± 36)Primarily Na+, K+; low Ca2+ permeability
Kainate Receptors (high-affinity subunits: GluK4-5)~5N/A (do not form functional homomers)N/A
NMDA NMDA ReceptorsVaries by subtype (e.g., ~5 nM for [3H]CGP 39653 binding)Varies by subtype (e.g., GluN1/GluN2A: ~1-3; GluN1/GluN2B: ~0.4-1)Na+, K+, and high Ca2+

Note: Ki and EC50 values can vary depending on the experimental conditions, radioligand used, and receptor subunit composition.

Key Distinctions in a Nutshell

FeatureThis compoundKainateNMDA
Primary Receptor Target AMPA ReceptorsKainate ReceptorsNMDA Receptors
Primary Function Fast excitatory synaptic transmissionModulation of neurotransmitter release, excitatory neurotransmissionSynaptic plasticity, learning, and memory
Activation Requirements Glutamate bindingGlutamate bindingGlutamate and co-agonist (glycine or D-serine) binding, and membrane depolarization
Ion Channel Properties Rapid activation and deactivationSlower kinetics than AMPA receptorsVoltage-dependent Mg2+ block, high Ca2+ permeability
Signaling Mechanisms Primarily ionotropicIonotropic and metabotropic (G-protein coupled)Primarily ionotropic, leading to Ca2+-dependent downstream signaling

Signaling Pathways

The activation of AMPA, kainate, and NMDA receptors initiates distinct downstream signaling cascades that mediate their diverse physiological effects.

AMPA_Signaling cluster_membrane Cell Membrane AMPA_R AMPA Receptor Na_Influx Na+ Influx AMPA_R->Na_Influx Receptor_Trafficking Receptor Trafficking & Conductance Modulation AMPA_R->Receptor_Trafficking Glutamate Glutamate Glutamate->AMPA_R Depolarization Depolarization Na_Influx->Depolarization CaMKII CaMKII Depolarization->CaMKII via NMDA-R Ca2+ influx PKA PKA PKA->AMPA_R Phosphorylation PKC PKC PKC->AMPA_R Phosphorylation CaMKII->AMPA_R Phosphorylation

AMPA Receptor Signaling Pathway

Kainate_Signaling cluster_membrane Cell Membrane Kainate_R Kainate Receptor Ionotropic Ionotropic Pathway Kainate_R->Ionotropic Metabotropic Metabotropic Pathway Kainate_R->Metabotropic Glutamate Glutamate Glutamate->Kainate_R Na_Influx Na+ Influx Ionotropic->Na_Influx G_Protein G-protein (Gi/o) Metabotropic->G_Protein Depolarization Depolarization Na_Influx->Depolarization Second_Messengers Second Messengers (e.g., PKC) G_Protein->Second_Messengers Modulation Modulation of Neurotransmitter Release Second_Messengers->Modulation

Kainate Receptor Signaling Pathways

NMDA_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Depolarization Depolarization (removes Mg2+ block) Depolarization->NMDA_R Calmodulin Calmodulin Ca_Influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

NMDA Receptor Signaling Pathway

Experimental Workflows and Protocols

Detailed characterization of these compounds relies on standardized experimental procedures. Below are representative protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology.

General Experimental Workflow

Experimental_Workflow A 1. Cell Culture or Tissue Preparation B 2. Experimental Assay A->B C Radioligand Binding B->C D Electrophysiology B->D E 3. Data Acquisition C->E D->E F 4. Data Analysis E->F G Determine Ki / EC50 F->G

A typical experimental workflow.
Detailed Experimental Protocols

1. Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.

    • Radioligand (e.g., [3H]AMPA, [3H]kainate, or a specific NMDA receptor antagonist like [3H]CGP 39653).

    • Test compound (this compound, kainate, or NMDA).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

    • 96-well filter plates.

  • Procedure:

    • Membrane Preparation: Homogenize cultured cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

    • Assay Setup: In a 96-well plate, add the following to each well:

      • A fixed volume of membrane preparation.

      • A fixed concentration of the radioligand.

      • Increasing concentrations of the unlabeled test compound.

      • For non-specific binding control wells, add a high concentration of a known saturating unlabeled ligand.

      • For total binding control wells, add buffer instead of the test compound.

    • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Subtract the non-specific binding from all other measurements to obtain specific binding.

      • Plot the specific binding as a function of the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the functional effects of the agonists on ion channel activity and determine their potency (EC50).

  • Materials:

    • Cultured neurons or acute brain slices.

    • External (extracellular) recording solution (e.g., artificial cerebrospinal fluid, aCSF).

    • Internal (intracellular) pipette solution.

    • Test compounds (this compound, kainate, or NMDA) at various concentrations.

    • Patch-clamp amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass capillaries for pulling patch pipettes.

  • Procedure:

    • Preparation: Place the cultured neurons or brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Pipette Preparation: Pull a glass capillary to create a micropipette with a tip resistance of 3-7 MΩ when filled with the internal solution.

    • Cell Targeting: Under visual guidance, carefully approach a neuron with the patch pipette.

    • Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

    • Recording:

      • Clamp the cell at a holding potential (e.g., -70 mV).

      • Apply the agonist at various concentrations to the perfusion solution.

      • Record the resulting inward currents.

    • Data Analysis:

      • Measure the peak amplitude of the current at each agonist concentration.

      • Plot the normalized current amplitude as a function of the log concentration of the agonist.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

This comprehensive guide provides a foundation for understanding the key differences and applications of this compound, kainate, and NMDA. By leveraging the provided data and protocols, researchers can make informed decisions in their experimental designs to further unravel the complexities of glutamatergic neurotransmission.

References

Validating the Specificity of (RS)-AMPA Monohydrate for the AMPA Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-AMPA monohydrate is a widely used synthetic agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. Its utility in research and drug development hinges on its selective activation of AMPA receptors over other ionotropic glutamate (B1630785) receptors, namely the N-methyl-D-aspartate (NMDA) and kainate receptors. This guide provides a comparative analysis of this compound's specificity, supported by experimental data and detailed protocols for validation.

Comparative Analysis of Agonist Specificity

The specificity of this compound is demonstrated by its high affinity for AMPA receptors and significantly lower affinity for NMDA and kainate receptors. This selectivity is crucial for dissecting the specific roles of AMPA receptors in synaptic plasticity, learning, and memory. In contrast, other glutamate receptor agonists, such as glutamate itself, kainate, and quisqualate, exhibit broader activity profiles.

Quantitative Data on Agonist Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of various agonists at AMPA, kainate, and NMDA receptors. Lower Ki values indicate higher binding affinity.

AgonistAMPA Receptor (Ki, nM)Kainate Receptor (Ki, nM)NMDA Receptor (Ki, nM)
(S)-AMPA 21>10,000>100,000
Glutamate 500-2,00050-150100-1,000
Kainate 505-50>10,000
Quisqualate 10-50100-500>10,000

Note: (S)-AMPA is the active enantiomer of (RS)-AMPA. Data is compiled from various sources and should be considered representative.

Experimental Protocols for Validating Specificity

To experimentally validate the specificity of this compound, researchers typically employ radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing quantitative data on binding affinity.

Objective: To determine the binding affinity (Ki) of this compound for AMPA, kainate, and NMDA receptors.

Materials:

  • Membrane preparations from cells expressing the receptor of interest (AMPA, kainate, or NMDA).

  • Radioligands: [³H]AMPA (for AMPA receptors), [³H]kainate (for kainate receptors), and [³H]MK-801 or [³H]CGP 39653 (for NMDA receptors).

  • This compound and other unlabeled competitor ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

  • After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology

Whole-cell patch-clamp recording allows for the functional characterization of receptor activation by measuring the ion currents elicited by an agonist in a single cell.

Objective: To assess the ability of this compound to evoke currents in cells expressing AMPA receptors and its lack of effect on cells expressing only kainate or NMDA receptors.

Materials:

  • Cultured neurons or cell lines (e.g., HEK293 cells) expressing the desired glutamate receptor subtype.

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

  • External and internal recording solutions.

  • This compound, kainate, NMDA (with co-agonist glycine (B1666218) or D-serine), and selective antagonists (e.g., NBQX for AMPA receptors, AP5 for NMDA receptors).

Procedure:

  • Establish a whole-cell patch-clamp recording from a cell expressing the target receptor.

  • Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.

  • Apply this compound to the cell via the perfusion system at various concentrations to generate a dose-response curve.

  • To confirm the current is mediated by AMPA receptors, co-apply the selective AMPA receptor antagonist NBQX with (RS)-AMPA. A significant reduction or block of the current indicates AMPA receptor specificity.

  • Perform similar experiments on cells expressing only kainate or NMDA receptors to demonstrate the lack of current activation by (RS)-AMPA. For NMDA receptor-expressing cells, ensure the presence of a co-agonist (glycine or D-serine) and the absence of Mg²⁺ in the external solution to relieve the voltage-dependent block.

Visualizations

AMPA Receptor Signaling Pathway```dot

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate or (RS)-AMPA AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Opens Channel Depolarization Depolarization Na_Influx->Depolarization CaMKII CaMKII Depolarization->CaMKII Activates MAPK MAPK Pathway CaMKII->MAPK CREB CREB MAPK->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Workflow for validating the specificity of (RS)-AMPA.

Logical Relationship of Agonist Specificity

Agonist_Specificity cluster_agonists Agonists cluster_receptors Receptors AMPA_agonist (RS)-AMPA AMPA_R AMPA AMPA_agonist->AMPA_R  High Affinity Glutamate_agonist Glutamate Glutamate_agonist->AMPA_R Kainate_R Kainate Glutamate_agonist->Kainate_R NMDA_R NMDA Glutamate_agonist->NMDA_R Kainate_agonist Kainate Kainate_agonist->AMPA_R Kainate_agonist->Kainate_R High Affinity

Caption: Specificity comparison of different glutamate receptor agonists.

A Comparative Analysis of (RS)-AMPA and Glutamate on AMPA Receptor Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, is activated by the endogenous neurotransmitter glutamate (B1630785). (RS)-AMPA, a synthetic analog, serves as a selective agonist and has been instrumental in characterizing this receptor system. Understanding the nuances of how these two ligands interact with the AMPA receptor is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic signaling. This guide provides a comparative analysis of the receptor kinetics of (RS)-AMPA and glutamate, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Quantitative Comparison of Receptor Kinetics

Kinetic Parameter(RS)-AMPAL-GlutamateReceptor Subunit/SystemReference
EC50 66.2 µM296 µMHomomeric GluA2 receptors[1]
11 µM-Cultured rat spinal cord neurons[2]
17 µM-Cultured rat cortical neurons[2]
Binding Affinity (Kd) -0.8 µM (high-affinity)Solubilized rat brain AMPA receptors[3]
-1.7 µM (low-affinity)Rat brain membranes[3]
-33 µM (low-affinity)Rat brain membranes[3]
Deactivation Time Constant (τdeact) -0.62 ± 0.06 msGluR2Q flip splice variant
-0.54 ± 0.05 msGluR2Q flop splice variant
Desensitization Time Constant (τdes) -5.89 ± 0.17 msGluR2Q flip splice variant
-1.18 ± 0.05 msGluR2Q flop splice variant

Note: A direct comparison of the association rate constant (kon) and dissociation rate constant (koff) for (RS)-AMPA and glutamate on AMPA receptors is not extensively documented in the reviewed literature. The provided EC50 and Kd values, however, offer insights into the relative potency and affinity of these ligands.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology. The following are detailed overviews of the methodologies employed in such studies.

Radioligand Binding Assay for Determining Binding Affinity (Kd)

This technique is used to quantify the interaction between a radiolabeled ligand and its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of glutamate for the AMPA receptor.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [3H]-AMPA or other suitable radioligand

  • Unlabeled L-glutamate

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the AMPA receptors. The pellet is washed and resuspended in the binding buffer.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of radioligand (e.g., [3H]-AMPA) and varying concentrations of the unlabeled competitor ligand (L-glutamate).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Kd for the unlabeled ligand can then be calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.

Patch-Clamp Electrophysiology for Measuring Receptor Kinetics

This technique allows for the recording of ion channel activity in response to agonist application, providing information on activation, deactivation, and desensitization kinetics.

Objective: To measure the deactivation and desensitization time constants of AMPA receptors in response to glutamate.

Materials:

  • Cells expressing AMPA receptors (e.g., cultured neurons or HEK293 cells transfected with specific AMPA receptor subunits).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular solution containing the agonist (e.g., L-glutamate).

  • Intracellular solution for the patch pipette.

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Fabrication: Pull glass capillaries to form micropipettes with a fine tip (resistance of a few megaohms).

  • Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

  • Agonist Application: Rapidly apply the agonist-containing solution to the cell using a fast perfusion system. This ensures a rapid onset of the receptor response.

  • Data Recording: Record the resulting ion currents flowing through the AMPA receptors.

  • Data Analysis:

    • Deactivation: Measure the decay of the current after the rapid removal of the agonist. Fit the decay phase with an exponential function to determine the deactivation time constant (τdeact).

    • Desensitization: During a prolonged application of the agonist, measure the decay of the current from its peak to a steady-state level. Fit this decay with an exponential function to determine the desensitization time constant (τdes).

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the AMPA receptor signaling pathway and a typical experimental workflow for studying receptor kinetics.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / (RS)-AMPA AMPAR AMPA Receptor Glutamate->AMPAR Binding Na_Ca_influx Na+ / Ca2+ Influx AMPAR->Na_Ca_influx Channel Opening Depolarization Membrane Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII Signaling_Cascades Downstream Signaling (e.g., CREB, MAPK) CaMKII->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Prep Assay Radioligand Binding Assay or Patch-Clamp Electrophysiology Cell_Culture->Assay Reagent_Prep Reagent Preparation (Agonists, Buffers) Reagent_Prep->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Kinetic_Modeling Kinetic Parameter Calculation (Kd, EC50, τ) Data_Acquisition->Kinetic_Modeling Comparison Comparative Analysis Kinetic_Modeling->Comparison

References

Cross-Validation of (RS)-AMPA Monohydrate Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (RS)-AMPA monohydrate and its alternatives in various genetic models of neurological and psychiatric disorders. The information is compiled from preclinical studies to support further research and drug development in the field of glutamatergic neurotransmission.

Comparative Efficacy of this compound and Alternatives in Genetic Models

The following tables summarize the quantitative data on the effects of this compound and other AMPA receptor modulators across different genetic mouse models. These models have been selected for their relevance to human diseases, including Alzheimer's disease and Autism Spectrum Disorder.

Table 1: Effects on Amyloid-β Levels in APP/PS1 Mouse Model of Alzheimer's Disease
CompoundGenetic ModelDosageRoute of AdministrationKey FindingReference
(RS)-AMPA APP/PS110, 25, 50 µMIntracerebral MicrodialysisDose-dependent decrease in interstitial fluid (ISF) Aβ levels.[1][1]
Endogenous GlutamateAPP/PS1N/A (evoked by AMPA)N/AIncreased glutamatergic transmission contributes to decreased Aβ levels.[1][1]
IL-6 SignalingIL-6 deficient miceN/AN/AAMPA-dependent decrease in Aβ is not observed, suggesting a role for IL-6 signaling.[1][1]
Table 2: Behavioral and Electrophysiological Effects in Genetic Models of Autism Spectrum Disorder
Compound/Genetic ModificationGenetic ModelKey Behavioral Finding(s)Key Electrophysiological Finding(s)Reference
AMPA Receptor Agonist (unspecified) Cntnap2 KORescued impaired social behavior.N/A
AMPA Receptor Antagonist (unspecified) VPA-exposed ICR miceRescued social deficits.N/A
Cntnap2 Knockout Cntnap2 KOImpaired social interaction and vocal communication, repetitive behaviors.[2]Reduced excitatory and inhibitory synaptic inputs onto L2/3 pyramidal neurons in the mPFC.[3][2][3]
Table 3: Effects on Seizure Susceptibility and Synaptic Function in a CDKL5 Deficiency Disorder Model
Compound/Genetic ModificationGenetic ModelKey Behavioral Finding(s)Key Electrophysiological Finding(s)Reference
IEM-1460 (GluA2-lacking AMPAR blocker) R59X knock-inRescued social deficits, memory and learning impairments, and decreased latency to seizure.Decreased the inwardly rectifying AMPA current in CA1 pyramidal neurons.
R59X Knock-in R59X knock-inSocial deficits, memory and learning impairments, decreased latency to seizure.Increased rectification ratio of AMPAR EPSCs and elevated early-phase LTP in the hippocampus.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Microdialysis for Aβ Measurement in APP/PS1 Mice

Objective: To measure the concentration of amyloid-beta (Aβ) in the interstitial fluid (ISF) of the brain in awake, freely moving mice.

Protocol:

  • Probe Implantation:

    • Anesthetize the mouse (e.g., isoflurane).

    • Secure the mouse in a stereotaxic frame.

    • Implant a microdialysis probe (e.g., 38 kDa molecular weight cutoff) into the hippocampus.

    • Secure the probe to the skull with dental cement.

  • Perfusion and Sampling:

    • Connect the probe to a microinfusion pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 60 minutes).

  • Drug Administration:

    • This compound or other test compounds can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

  • Aβ Measurement:

    • Analyze the Aβ levels in the collected dialysate samples using a sensitive immunoassay, such as a sandwich ELISA specific for Aβ40 and Aβ42.[4]

  • Data Analysis:

    • Calculate the percentage change in ISF Aβ levels from baseline for each treatment condition.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

Objective: To record synaptic currents and assess synaptic plasticity (LTP/LTD) from individual neurons in acute brain slices.

Protocol:

  • Slice Preparation:

    • Anesthetize the mouse and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

    • Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Establish a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with an internal solution.

    • Record excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors by holding the neuron at a negative potential (e.g., -70 mV).

  • Pharmacology and Plasticity Induction:

    • Bath-apply this compound or other modulators to the slice.

    • Induce long-term potentiation (LTP) using a high-frequency stimulation protocol (e.g., theta-burst stimulation) or long-term depression (LTD) with a low-frequency stimulation protocol.

  • Data Analysis:

    • Measure the amplitude, decay kinetics, and frequency of EPSCs.

    • Calculate the magnitude of LTP or LTD as the percentage change in EPSC amplitude from baseline.[5][6][7]

Morris Water Maze

Objective: To assess spatial learning and memory.

Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Mice are given multiple trials per day to find the hidden platform from different starting locations.

    • The latency to find the platform and the path length are recorded.

  • Probe Trial (Day after last acquisition day):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses are measured.[8][9][10][11][12]

  • Data Analysis:

    • Analyze the learning curve (decrease in escape latency) during the acquisition phase.

    • Compare the time spent in the target quadrant to other quadrants during the probe trial.

Contextual Fear Conditioning

Objective: To assess fear-associated learning and memory.

Protocol:

  • Training (Day 1):

    • Place the mouse in a novel conditioning chamber.

    • After a baseline period, deliver a mild footshock (unconditioned stimulus, US) paired with the context (conditioned stimulus, CS).

  • Context Test (Day 2):

    • Return the mouse to the same conditioning chamber.

    • Measure the amount of time the mouse spends "freezing" (a fear response).[13][14][15][16][17]

  • Data Analysis:

    • Calculate the percentage of time spent freezing in the context test as a measure of fear memory.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Binds AMPA_Agonist This compound / Agonist AMPA_Agonist->AMPAR Binds CaMKII CaMKII AMPAR->CaMKII Ca2+ influx activates PKA PKA AMPAR->PKA Activates PKC PKC AMPAR->PKC Activates Lyn Lyn Kinase AMPAR->Lyn Activates Receptor_Trafficking Receptor Trafficking (Insertion/Internalization) CaMKII->Receptor_Trafficking Phosphorylates (Insertion) PKA->Receptor_Trafficking Phosphorylates (Insertion) PKC->Receptor_Trafficking Phosphorylates (Internalization) MAPK_Pathway MAPK Pathway Lyn->MAPK_Pathway Activates CREB CREB MAPK_Pathway->CREB Activates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes LTP LTP LTD LTD Receptor_Trafficking->LTP Leads to Receptor_Trafficking->LTD Leads to Experimental_Workflow cluster_models Genetic Models cluster_treatments Treatments cluster_assays Assays cluster_analysis Data Analysis & Comparison APP_PS1 APP/PS1 Mice (Alzheimer's) RS_AMPA This compound APP_PS1->RS_AMPA Vehicle Vehicle Control APP_PS1->Vehicle Cntnap2_KO Cntnap2 KO Mice (Autism) Alternatives Alternative AMPA Modulators Cntnap2_KO->Alternatives Cntnap2_KO->Vehicle R59X R59X Mice (CDKL5 Disorder) R59X->Alternatives R59X->Vehicle Behavioral Behavioral Assays (Morris Water Maze, Fear Conditioning) RS_AMPA->Behavioral Electrophysiology Electrophysiology (Patch-Clamp, Field Potentials) RS_AMPA->Electrophysiology Biochemical Biochemical Assays (In Vivo Microdialysis, ELISA) RS_AMPA->Biochemical Alternatives->Behavioral Alternatives->Electrophysiology Alternatives->Biochemical Vehicle->Behavioral Vehicle->Electrophysiology Vehicle->Biochemical Data_Analysis Quantitative Data Analysis Behavioral->Data_Analysis Electrophysiology->Data_Analysis Biochemical->Data_Analysis Comparison Comparison of Efficacy Data_Analysis->Comparison Disease_Logic cluster_genetic Genetic Mutations cluster_pathology Cellular/Synaptic Pathology cluster_phenotype Behavioral Phenotypes APP_PS1_Mutation APP/PS1 Mutations Abeta_Plaques Aβ Plaque Formation APP_PS1_Mutation->Abeta_Plaques Cntnap2_Deletion Cntnap2 Deletion Altered_E_I_Balance Altered Excitation/Inhibition Balance Cntnap2_Deletion->Altered_E_I_Balance CDKL5_Mutation CDKL5 Mutation AMPAR_Dysregulation AMPA Receptor Dysregulation (Trafficking, Subunit Composition) CDKL5_Mutation->AMPAR_Dysregulation Synaptic_Dysfunction Synaptic Dysfunction Abeta_Plaques->Synaptic_Dysfunction Synaptic_Dysfunction->AMPAR_Dysregulation Altered_E_I_Balance->AMPAR_Dysregulation Cognitive_Deficits Cognitive Deficits AMPAR_Dysregulation->Cognitive_Deficits Social_Impairments Social Impairments AMPAR_Dysregulation->Social_Impairments Seizures Seizures AMPAR_Dysregulation->Seizures

References

Differentiating AMPA and Kainate Receptor Activation with (RS)-AMPA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between AMPA and kainate receptor activation is critical for elucidating their roles in synaptic transmission and pathology. This guide provides a comprehensive comparison of how (RS)-AMPA, a classic glutamate (B1630785) analog, can be used to differentiate between these two important ionotropic glutamate receptors. We present supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Unraveling the Selectivity of (RS)-AMPA

(RS)-AMPA is a synthetic agonist widely recognized for its potent and selective activation of AMPA receptors. While both AMPA and kainate receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission, (RS)-AMPA exhibits a significantly higher affinity and efficacy for AMPA receptors. This selectivity is fundamental to its use as a pharmacological tool to dissect the distinct contributions of these receptor subtypes in neuronal circuits.

The differential response to (RS)-AMPA forms the basis for experimentally distinguishing between AMPA and kainate receptor-mediated currents. While (RS)-AMPA robustly activates AMPA receptors, its effect on kainate receptors is substantially weaker, often negligible at concentrations that saturate AMPA receptor responses.

Quantitative Comparison of (RS)-AMPA Activity

Receptor TypeLigandParameterValue (µM)SpeciesReference
AMPA Receptor(RS)-AMPAEC50Not specifiedNot specified

Note: The lack of a specific EC50 value for (RS)-AMPA at kainate receptors in published literature underscores its high selectivity for AMPA receptors.

Experimental Protocols for Differentiation

The primary method for differentiating AMPA and kainate receptor activation using (RS)-AMPA involves electrophysiological recordings, often in combination with selective antagonists.

Electrophysiological Differentiation

Objective: To isolate and compare AMPA and kainate receptor-mediated currents in response to agonist application.

Materials:

  • Whole-cell patch-clamp setup

  • Recording electrodes

  • Artificial cerebrospinal fluid (aCSF)

  • (RS)-AMPA

  • GYKI 53655 (selective non-competitive AMPA receptor antagonist)[1]

  • Tetrodotoxin (TTX) (to block voltage-gated sodium channels)

  • Picrotoxin (to block GABA_A_ receptors)

  • D-AP5 (to block NMDA receptors)

Procedure:

  • Preparation: Prepare brain slices or cultured neurons expressing both AMPA and kainate receptors.

  • Recording Setup: Establish a whole-cell patch-clamp recording from a target neuron. Perfuse the cell with aCSF containing TTX, picrotoxin, and D-AP5 to isolate glutamate receptor-mediated currents.

  • Baseline Recording: Record baseline membrane currents.

  • Application of (RS)-AMPA: Apply a known concentration of (RS)-AMPA to the perfusion solution. This will elicit an inward current predominantly mediated by AMPA receptors.

  • Application of GYKI 53655: In the continued presence of (RS)-AMPA, co-apply the selective AMPA receptor antagonist GYKI 53655.[2] The remaining current, if any, can be attributed to the activation of kainate receptors.

  • Data Analysis: Measure the peak amplitude of the inward current before and after the application of GYKI 53655. The difference in current amplitude represents the AMPA receptor-mediated component, while the remaining current represents the kainate receptor-mediated component.

Expected Results: Application of (RS)-AMPA will induce a robust inward current. Subsequent application of GYKI 53655 will significantly reduce or abolish this current, demonstrating that the initial response was primarily mediated by AMPA receptors. Any small, residual current in the presence of GYKI 53655 could indicate a minor activation of kainate receptors by (RS)-AMPA, though this is often not observed.

Experimental Workflow for Differentiating AMPA and Kainate Receptor Activation

G cluster_protocol Electrophysiology Protocol cluster_results Expected Outcome prep Cell Preparation (Brain Slices or Cultured Neurons) setup Whole-Cell Patch-Clamp Setup prep->setup baseline Record Baseline Current setup->baseline ampa_app Apply (RS)-AMPA baseline->ampa_app gyki_app Co-apply GYKI 53655 (AMPA Receptor Antagonist) ampa_app->gyki_app ampa_current Large Inward Current (Primarily AMPA-mediated) ampa_app->ampa_current analysis Analyze Current Components gyki_app->analysis kainate_current Small or No Residual Current (Kainate-mediated) gyki_app->kainate_current

A flowchart of the electrophysiological protocol to distinguish AMPA and kainate receptor currents.

Signaling Pathways

Understanding the downstream signaling cascades activated by AMPA and kainate receptors provides further insight into their distinct physiological roles.

AMPA Receptor Signaling

Activation of AMPA receptors primarily leads to a rapid influx of Na+ ions, causing membrane depolarization.[3] This initial depolarization is crucial for relieving the magnesium block of NMDA receptors, a key step in the induction of synaptic plasticity.[4] Beyond its ionotropic function, AMPA receptor activation can also trigger intracellular signaling cascades, often involving phosphorylation events that modulate receptor trafficking and function.[3][5][6][7]

AMPA Receptor Signaling Pathway

G cluster_ampa AMPA Receptor Signaling ligand (RS)-AMPA / Glutamate ampar AMPA Receptor ligand->ampar depolarization Na+ Influx & Membrane Depolarization ampar->depolarization nmdar NMDA Receptor Activation (Mg2+ block removal) depolarization->nmdar camkii CaMKII Activation nmdar->camkii pkc PKC Activation nmdar->pkc pka PKA Activation nmdar->pka trafficking Receptor Trafficking & Phosphorylation camkii->trafficking pkc->trafficking pka->trafficking

Ionotropic and downstream signaling of the AMPA receptor.

Kainate Receptor Signaling

Kainate receptors exhibit both ionotropic and metabotropic signaling capabilities.[5] Their ionotropic activation leads to Na+ influx and membrane depolarization, similar to AMPA receptors, though typically with slower kinetics.[5] Uniquely, kainate receptors can also couple to G-proteins, initiating intracellular signaling cascades independent of ion flux.[8] This metabotropic signaling can modulate neurotransmitter release and neuronal excitability.

Kainate Receptor Signaling Pathway

G cluster_kainate Kainate Receptor Signaling cluster_ionotropic Ionotropic cluster_metabotropic Metabotropic ligand Kainate / Glutamate kar Kainate Receptor ligand->kar depolarization Na+ Influx & Membrane Depolarization kar->depolarization g_protein G-protein Activation (Go) kar->g_protein plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release

Dual ionotropic and metabotropic signaling of the kainate receptor.

References

A Researcher's Guide to (RS)-AMPA Monohydrate: Performance, Alternatives, and Pathways to Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neuroscience research, particularly in the study of excitatory neurotransmission, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are a focal point of investigation. As a selective agonist for these receptors, (RS)-AMPA monohydrate is a fundamental tool for elucidating the mechanisms of synaptic plasticity, learning, and memory, as well as for modeling excitotoxicity in various neurological disorders. However, the reproducibility of findings using this compound across different laboratories can be a significant challenge, influenced by variations in experimental protocols and reagents.

This guide provides a comparative overview of this compound against other common AMPA receptor agonists, supported by available experimental data. Crucially, it offers detailed experimental protocols for key assays to promote standardization and enhance the reproducibility of findings.

Performance Comparison of AMPA Receptor Agonists

It is critical to note that direct comparison of these values should be approached with caution, as experimental conditions such as the specific cell type or tissue preparation, recording temperature, and buffer composition can significantly influence the apparent potency of an agonist. The inherent variability in these reported values underscores the need for standardized experimental protocols to facilitate more reliable cross-laboratory comparisons.

AgonistReported EC50 (µM)Notes
(RS)-AMPA 11 - 17[1]Racemic mixture of (S)-AMPA and (R)-AMPA.
(S)-AMPA 3.5The biologically active enantiomer of AMPA.
L-Quisqualic acid ~24Also a potent agonist at metabotropic glutamate (B1630785) receptors (mGluRs).
Kainic acid 127[2]Also a potent agonist at kainate receptors, with lower affinity for AMPA receptors.

(S)-AMPA is the active enantiomer of the racemic (RS)-AMPA mixture and, as expected, exhibits a higher potency (lower EC50 value). L-Quisqualic acid is a potent AMPA receptor agonist but its activity at mGluRs can confound experimental interpretations if not properly controlled for. Kainic acid, while capable of activating AMPA receptors, is more potent at its own class of receptors (kainate receptors) and is often used to induce excitotoxicity.[3]

Signaling Pathways and Experimental Workflows

To understand the downstream consequences of AMPA receptor activation and to design robust experiments, it is essential to visualize the involved signaling cascades and experimental procedures.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by an agonist like this compound leads to the influx of sodium ions, causing depolarization of the neuronal membrane. In some AMPA receptor subtypes, calcium influx also occurs. This initial depolarization can trigger a cascade of downstream signaling events critical for synaptic plasticity.

AMPA_Signaling RS-AMPA (RS)-AMPA AMPAR AMPA Receptor RS-AMPA->AMPAR Na_ion Na+ Influx AMPAR->Na_ion Opens channel Ca_ion Ca2+ Influx* AMPAR->Ca_ion *In Ca2+-permeable receptors Depolarization Depolarization Na_ion->Depolarization CaMKII CaMKII Activation Ca_ion->CaMKII PKC PKC Activation Ca_ion->PKC Gene_Expression Gene Expression (e.g., BDNF) CREB CREB Phosphorylation CaMKII->CREB PKC->CREB CREB->Gene_Expression

Figure 1. Simplified signaling pathway following AMPA receptor activation.
Standardized Experimental Workflow for Assessing Agonist Potency

A standardized workflow is paramount for achieving reproducible results. The following diagram outlines a typical electrophysiology experiment to determine the EC50 of an AMPA receptor agonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture or Brain Slice Preparation Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Agonist_Prep Prepare Serial Dilutions of this compound Agonist_Application Apply Increasing Concentrations of Agonist Agonist_Prep->Agonist_Application Baseline Record Baseline Membrane Current Patch_Clamp->Baseline Baseline->Agonist_Application Washout Washout Between Applications Agonist_Application->Washout Measure_Response Measure Peak Inward Current at Each Concentration Agonist_Application->Measure_Response Washout->Agonist_Application Next Concentration Dose_Response Plot Dose-Response Curve Measure_Response->Dose_Response EC50_Calc Calculate EC50 Value using a Sigmoidal Fit Dose_Response->EC50_Calc

Figure 2. Workflow for electrophysiological assessment of agonist potency.

Detailed Experimental Protocols

To facilitate the standardization of experiments involving this compound, detailed protocols for common assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination

This protocol is designed to measure the dose-dependent response of cultured neurons or neurons in acute brain slices to this compound.

a. Cell/Slice Preparation:

  • Cultured Neurons: Plate primary hippocampal or cortical neurons on glass coverslips and culture for 14-21 days in vitro.

  • Acute Brain Slices: Prepare 300 µm thick coronal or sagittal brain slices from juvenile rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour at room temperature.

b. Solutions:

  • External Solution (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Equilibrate with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution: (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in sterile water. Store at -20°C. Prepare fresh serial dilutions in aCSF on the day of the experiment.

c. Recording:

  • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.

  • Establish a whole-cell patch-clamp recording from a visually identified neuron.

  • Clamp the cell at a holding potential of -70 mV.

  • Record a stable baseline current for at least 2 minutes.

  • Apply increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100, 300 µM) via the perfusion system for a fixed duration (e.g., 30 seconds).

  • Ensure a complete washout and return to baseline current between applications (typically 3-5 minutes).

  • At the end of the experiment, apply a saturating concentration of the agonist to determine the maximal response.

d. Data Analysis:

  • Measure the peak amplitude of the inward current elicited by each concentration of (RS)-AMPA.

  • Normalize the responses to the maximal response.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data with a sigmoidal dose-response curve to determine the EC50 value.

Calcium Imaging of AMPA Receptor Activation

This protocol allows for the measurement of intracellular calcium changes in response to this compound in neuronal populations, particularly in subtypes of AMPA receptors that are calcium-permeable.

a. Cell Preparation and Dye Loading:

  • Plate neurons on glass-bottom dishes.

  • Wash the cells with a physiological salt solution (e.g., HBSS).

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes at room temperature.

b. Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.

  • Acquire a baseline fluorescence signal for 1-2 minutes.

  • Apply this compound at a desired concentration (e.g., 10-100 µM).

  • Continue to acquire images for several minutes to capture the full calcium response.

c. Data Analysis:

  • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

  • Measure the mean fluorescence intensity within each ROI over time.

  • Calculate the change in fluorescence relative to the baseline (ΔF/F0).

  • Quantify the peak amplitude and duration of the calcium transients.

Western Blotting for Downstream Signaling Events

This protocol can be used to assess the phosphorylation of downstream signaling proteins, such as ERK or CREB, following AMPA receptor activation.

a. Cell Treatment and Lysis:

  • Culture neurons to a high density in multi-well plates.

  • Treat the cells with this compound (e.g., 50 µM) for a specific duration (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

b. Western Blotting:

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to normalize for loading.

c. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

  • Compare the phosphorylation levels between control and (RS)-AMPA-treated samples.

By adopting these standardized protocols, researchers can contribute to a more robust and reproducible body of knowledge on the function of AMPA receptors in health and disease. This, in turn, will accelerate the discovery of novel therapeutic interventions for a range of neurological and psychiatric conditions.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (RS)-AMPA Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans are critical for the safe handling and disposal of (RS)-AMPA monohydrate in a laboratory setting. This guide provides detailed procedures for personal protective equipment, operational workflows, and disposal methods to ensure the safety of researchers, scientists, and drug development professionals.

This compound, a potent neuroactive compound, requires careful handling to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for the monohydrate form indicates no special measures are required for handling and personal protective equipment, general best practices for handling powdered neuroactive compounds should be followed as a precautionary measure.[1] This guide synthesizes available safety information to provide a comprehensive operational and disposal plan.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent skin and respiratory exposure. The following table summarizes the essential PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for handling this compound. Ensure gloves are inspected for any defects before use and are promptly replaced if contaminated.[2]
Eye Protection Safety glasses or gogglesSafety glasses with side shields or chemical splash goggles should be worn to protect the eyes from any airborne particles.
Respiratory Protection NIOSH-approved respiratorWhen handling the powder outside of a certified chemical fume hood or in situations with inadequate ventilation, a NIOSH-approved N95 or higher particulate respirator is recommended to prevent inhalation.[3]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect clothing and skin from potential contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a structured workflow is essential to minimize the risk of exposure and contamination.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in a designated space (e.g., chemical fume hood) A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh the desired amount of this compound C->D Proceed to handling E Prepare solutions in a well-ventilated area D->E F Clearly label all containers E->F G Decontaminate work surfaces F->G After experiment completion H Dispose of waste in designated, labeled containers G->H I Remove and properly dispose of PPE H->I J Wash hands thoroughly I->J

Safe handling workflow diagram.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Don all required PPE as outlined in the table above. Prepare the weighing area within a chemical fume hood or a designated area with localized exhaust ventilation.

  • Weighing: Use a calibrated analytical balance. To minimize the generation of airborne dust, handle the solid this compound with care. Use a spatula to transfer the powder and avoid any rapid movements.

  • Solution Preparation: Add the weighed solid to the desired solvent in a suitable container. Cap the container and mix gently until the solid is fully dissolved.

  • Labeling: Immediately and clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures:

  • Solid Waste:

    • Contaminated PPE: Used gloves, disposable lab coats, and respirator filters should be placed in a sealed bag and disposed of as solid chemical waste.

    • Unused Compound: Small quantities of unused this compound powder should be collected in a clearly labeled, sealed container for chemical waste disposal. Do not dispose of solid chemical waste in the regular trash.

  • Liquid Waste:

    • Aqueous Solutions: Depending on local regulations, small quantities of dilute aqueous solutions may be eligible for drain disposal with copious amounts of water. However, it is imperative to consult and strictly adhere to your institution's specific guidelines for chemical waste disposal.

    • Contaminated Solvents: Solutions of this compound in organic solvents must be collected in a designated, labeled container for hazardous waste disposal.

  • Empty Containers:

    • Rinse empty containers that held this compound three times with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once decontaminated, the empty container can be disposed of in the regular trash, with the label defaced or removed.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。